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  • Product: GLYCINE-N-FMOC (1-13C)

Core Science & Biosynthesis

Foundational

What is GLYCINE-N-FMOC (1-13C) used for in research

An In-Depth Technical Guide to Precision Tools for Structural Biology and Proteomics[1] Executive Summary (CAS: 197965-68-7) is a specialized isotopic reagent used primarily in the synthesis of labeled peptides and prote...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to

Precision Tools for Structural Biology and Proteomics[1]

Executive Summary

(CAS: 197965-68-7) is a specialized isotopic reagent used primarily in the synthesis of labeled peptides and proteins. By combining the Fmoc (Fluorenylmethyloxycarbonyl) protecting group with a stable Carbon-13 isotope at the carbonyl (C1) position, this reagent serves as a critical bridge between chemical synthesis and high-resolution structural analysis.

Its primary utility lies in NMR Spectroscopy , where the C1 label enables specific heteronuclear correlation experiments (such as HNCO) required for backbone assignment. Additionally, it is increasingly utilized in Quantitative Proteomics to generate heavy-labeled internal standards (AQUA peptides) for Mass Spectrometry, offering a cost-effective alternative to fully labeled amino acids when only a specific mass shift or backbone probe is required.

Chemical Architecture & Technical Specifications

This reagent is designed for Solid-Phase Peptide Synthesis (SPPS) .[1] The Fmoc group protects the amine during synthesis, while the 1-13C label remains in the final peptide backbone after cleavage.

Physicochemical Properties
PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C
Linear Formula

Molecular Weight ~298.3 g/mol (approx. 1 Da heavier than native Fmoc-Gly-OH)
Isotopic Purity Typically ≥ 99 atom % 13C
Solubility Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM
Chemical Shift (Solid) Carbonyl Carbon (~173 ppm)
Appearance White to off-white crystalline powder
Structural Diagram

The


 label is located at the carbonyl carbon of the glycine moiety, not the Fmoc group. This ensures the label is incorporated into the peptide bond.

Core Application: Solid-Phase Peptide Synthesis (SPPS)[2]

The incorporation of follows standard Fmoc chemistry but requires modified protocols to maximize atom economy . Since isotopic reagents are significantly more expensive than standard amino acids, "double coupling" with large excesses (standard 5-10 eq) is often wasteful.

Optimized Coupling Workflow

To ensure high coupling efficiency (>99%) with lower stoichiometry (1.5 - 2.0 eq), more reactive coupling agents like HATU or COMU are preferred over standard HBTU/DIC.

Figure 1: SPPS Incorporation Logic

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (Formation of Peptide Bond) Resin->Coupling Nucleophilic Attack Activation Activation (Fmoc-Gly-13C + HATU + DIPEA) Activation->Coupling Activated Ester Washing Wash (DMF/DCM) Coupling->Washing 30-60 mins Deprotection Fmoc Removal (20% Piperidine) Washing->Deprotection NextCycle Ready for Next AA Deprotection->NextCycle Exposes N-terminus NextCycle->Resin Next Cycle

Caption: The SPPS cycle for incorporating Fmoc-Gly-(1-13C). The critical step is the activation of the 13C-labeled carboxyl group.

Core Application: Structural Elucidation (NMR)

The most profound use of is in biomolecular NMR . In protein NMR, assigning the "backbone" (determining which signal belongs to which amino acid) is the first step in solving a structure.

The HNCO Experiment

The HNCO pulse sequence is a triple-resonance experiment that correlates the amide proton (


) of residue 

with the nitrogen (

) of residue

and the carbonyl carbon (

) of the preceding residue (

).[2]
  • Why Glycine-1-13C? Glycine is often a flexible "hinge" in proteins. By labeling specific Glycine residues, researchers can resolve ambiguous regions in the spectra.

  • Mechanism: Magnetization is transferred from the Amide Proton

    
     Nitrogen 
    
    
    
    Carbonyl (13C) .

Figure 2: Magnetization Transfer in HNCO

HNCO_Pathway cluster_prev Residue (i-1) [Labeled Glycine] cluster_curr Residue (i) C_alpha_prev C_carbonyl 13C' (Carbonyl) Target Nucleus N_curr 15N (Amide) N_curr->C_carbonyl J(N,C') ~15Hz (Inter-residue) H_curr 1H (Amide) Start H_curr->N_curr J(NH) ~90Hz

Caption: HNCO Magnetization Transfer. The experiment links the Amide N of residue (i) to the 13C-labeled Carbonyl of the Glycine at (i-1).

Chemical Shift Indexing (CSI)

The chemical shift of the carbonyl carbon is sensitive to secondary structure.

  • 
    -Helix:  Carbonyl shifts move downfield (higher ppm).
    
  • 
    -Sheet:  Carbonyl shifts move upfield (lower ppm).
    
  • Glycine Specifics: A 1-13C Glycine in a flexible loop will typically resonate around 173.0 - 174.0 ppm .

Experimental Protocols

Protocol A: High-Efficiency Synthesis of [1-13C]-Gly Peptide

Objective: Incorporate labeled Glycine with minimal waste.

Reagents:

  • Fmoc-Gly-OH-1-13C (1.0 mmol)

  • HATU (1.0 mmol)

  • DIPEA (2.0 mmol)

  • DMF (Anhydrous)

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 mins. Deprotect the N-terminus of the growing chain using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.[3]
  • Pre-Activation (Critical): In a separate vial, dissolve Fmoc-Gly-OH-1-13C and HATU in minimal DMF. Add DIPEA immediately before adding to the resin. The solution should turn yellow.

    • Note: Do not let the activated ester sit for >2 mins before adding to resin to avoid racemization (rare for Gly, but good practice).

  • Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes at room temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using a small amount of standard Fmoc-Gly-OH (unlabeled) to cap, or repeat with labeled reagent if purity is paramount.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: NMR Sample Preparation

Objective: Prepare a peptide for backbone assignment.

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: HPLC purify using a C18 column (Water/Acetonitrile gradient). Lyophilize.

  • Solvation: Dissolve peptide in 90% H2O / 10% D2O (D2O is the lock solvent).

  • pH Adjustment: Adjust pH to 5.0–6.5 (Amide proton exchange is too fast at high pH).

  • Acquisition: Run 2D 1H-15N HSQC first to check dispersion. Run 3D HNCO to link the 13C-Glycine to its neighbor.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance or aggregation (common in Gly-rich regions).Use Double Coupling or switch to HOTU/Oxyma activation. Use microwave-assisted synthesis (50°C).
Unexpected Mass Incomplete Fmoc removal or t-butyl adducts.Check cleavage cocktail scavengers (TIS/EDT). Ensure fresh piperidine.
Weak NMR Signal pH too high (proton exchange) or aggregation.Lower pH to < 6.0. If aggregated, add d6-DMSO or run at higher temperature (310K).
Signal Overlap Multiple Glycines in sequence.Use Selective Labeling : Synthesize the peptide with only one 13C-Gly at a time to unambiguously assign that position.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, 1984, pp. 9-37. Link

  • Kay, L. E., et al. "Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins." Journal of Magnetic Resonance, vol. 89, no. 3, 1990, pp. 496-514. Link

  • Sigma-Aldrich. "Fmoc-Gly-OH-1-13C Product Specification." Merck KGaA, 2024. Link

  • Chan, W. C., & White, P. D. "Fmoc Solid Phase Peptide Synthesis: A Practical Approach."[4] Oxford University Press, 2000.[4]

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Peptide and Protein Reagents." CIL Application Notes, 2023. Link

Sources

Exploratory

Physical characteristics of 13C labeled Fmoc-glycine

Technical Whitepaper: Physicochemical Profiling of 13C-Labeled Fmoc-Glycine Executive Summary The integration of stable isotopes into peptide backbones is a requisite for high-resolution NMR structural studies and metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 13C-Labeled Fmoc-Glycine

Executive Summary

The integration of stable isotopes into peptide backbones is a requisite for high-resolution NMR structural studies and metabolic flux analysis. Fmoc-Glycine-13C (specifically enriched at C-1, C-2, or uniformly 13C-labeled) represents a critical reagent where chemical purity must meet isotopic fidelity.

This guide moves beyond basic datasheet parameters to establish a self-validating analytical framework . We explore the physical deviations caused by isotopic substitution—such as the vibrational shifts in IR and scalar coupling in NMR—and provide a robust protocol for handling these high-value reagents in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Molecular Specifications & Physical Constants

Isotopic labeling introduces subtle but measurable changes in physical properties. While the electron cloud remains largely unaffected (preserving chemical reactivity), the change in nuclear mass impacts vibrational modes and magnetic resonance properties.

Table 1: Comparative Physicochemical Data
PropertyNatural Abundance Fmoc-Gly-OHFmoc-Glycine-1-13C (Carbonyl Labeled)Fmoc-Glycine-U-13C (Uniform Labeled)
Molecular Formula



Molecular Weight 297.31 g/mol 298.31 g/mol (+1 Da)299.31 g/mol (+2 Da)
Melting Point 174–176 °C (High Purity)174–175 °C [1]174–175 °C
Solubility (DMF) > 0.8 M> 0.8 M> 0.8 M
Appearance White crystalline powderWhite crystalline powderWhite crystalline powder
Isotopic Enrichment N/A≥ 99 atom % 13C≥ 99 atom % 13C

Scientist’s Note: While generic sources often list the melting point of Fmoc-Gly-OH around 156–159 °C, high-grade isotopically labeled material typically exhibits a higher melting range (174–175 °C) due to superior crystalline purity and specific polymorphic forms utilized to maximize stability during storage [2].

Part 2: The Self-Validating System (Spectroscopic Characterization)

A "self-validating" protocol uses the intrinsic properties of the isotope to confirm identity without relying solely on external certificates.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for verifying 13C enrichment. The presence of the spin-active 13C nucleus (


) creates distinct splitting patterns that confirm the label's position.
  • 1H-NMR Signature (DMSO-d6):

    • Alpha-Protons (Gly-CH2): In natural glycine, this appears as a singlet or rough doublet at ~3.7 ppm. In 2-13C labeled glycine , this signal splits into a widely spaced doublet due to the large one-bond heteronuclear coupling constant (

      
       Hz).
      
    • Amide Proton (NH): Appears at ~7.7 ppm. In 1-13C labeled glycine , the NH signal may show splitting (

      
      ) or broadening depending on the field strength.
      
  • 13C-NMR Signature:

    • C-1 Label (Carbonyl): Intense singlet at ~171.5 ppm .

    • C-2 Label (Alpha-Carbon): Intense singlet at ~42.5 ppm .

    • Uniform Label (U-13C): Both peaks are enhanced. Crucially, they split each other. The Carbonyl signal becomes a doublet (

      
       Hz), and the Alpha-carbon signal becomes a doublet.
      

Visualization of NMR Logic:

NMR_Logic Sample Unknown Fmoc-Gly Sample H_NMR Run 1H-NMR Sample->H_NMR Alpha_Signal Check Alpha-Proton (3.7 ppm) H_NMR->Alpha_Signal Result_Singlet Singlet Observed (No 13C at C-alpha) Alpha_Signal->Result_Singlet No Splitting Result_Doublet Doublet Observed (1J_CH ~140Hz) Alpha_Signal->Result_Doublet Splitting Conclusion_1 Natural or C-1 Labeled Result_Singlet->Conclusion_1 Conclusion_2 C-2 or U-13C Labeled Result_Doublet->Conclusion_2

Figure 1: Decision tree for identifying C-alpha labeling using only proton NMR.

Infrared Spectroscopy (IR) – The Isotope Shift

While less common for routine ID, IR provides a non-destructive physical validation based on the harmonic oscillator principle.

  • Mechanism: The vibrational frequency (

    
    ) is inversely proportional to the square root of the reduced mass (
    
    
    
    ).
  • Prediction: Replacing 12C with 13C in the carbonyl group increases

    
    , lowering the wavenumber.
    
  • Observation: The strong Fmoc-carbamate C=O stretch (~1720 cm⁻¹) overlaps, but the carboxylic acid C=O stretch (typically ~1700-1710 cm⁻¹) will shift to a lower frequency by approximately 30–40 cm⁻¹ in 1-13C labeled samples [3].

Part 3: Handling & Storage Protocols

Fmoc-Glycine is achiral, eliminating the risk of racemization that plagues other amino acids. However, its lack of a side chain allows it to adopt flexible conformations, leading to potential aggregation during synthesis.

Storage Workflow
  • Desiccation is Critical: 13C-labeled materials are hygroscopic. Water hydrolysis yields free Glycine-13C, which is difficult to re-protect without loss of isotope.

  • Temperature: Store at +2°C to +8°C.

  • Container: Amber glass to prevent UV-degradation of the Fmoc moiety.

QC Workflow for Incoming Reagents

QC_Workflow Receipt Receive 13C-Fmoc-Gly Visual Visual Inspection (White Crystalline Powder) Receipt->Visual Solubility Solubility Test (0.5M in DMF) Visual->Solubility Decision_1 Clear? Solubility->Decision_1 MS_Check Mass Spectrometry (Check M+1 / M+2) Decision_1->MS_Check Yes Reject Quarantine / Purify Decision_1->Reject No (Turbid) NMR_Check 1H-NMR Validation (Confirm 1J Coupling) MS_Check->NMR_Check Release Release for Synthesis NMR_Check->Release

Figure 2: Quality Control workflow ensuring chemical and isotopic integrity before synthesis.

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

When using 13C-Fmoc-Glycine, the high cost dictates that coupling cycles must be optimized to >99.5% efficiency to prevent waste.

  • Solvent Selection: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Avoid DCM for coupling as glycine solubility is lower.

  • Coupling Reagents:

    • Preferred: DIC/Oxyma Pure (reduces aggregation risk).

    • Alternative: HATU/DIEA (High reactivity, but strictly control stoichiometry to 0.95 eq of base to prevent Fmoc cleavage).

  • The "Pre-Activation" Myth: Do not pre-activate Fmoc-Gly-13C for long periods. While stable, any side reaction (e.g., dipeptide formation) represents a financial loss of the isotope. Activate in situ or immediately prior to addition.

Aggregation Note: Glycine residues, especially in 13C-labeled segments intended for NMR, often appear in flexible linkers. These regions are prone to "beta-sheet" type aggregation on-resin. Use Pseudoproline dipeptides or elevated temperature (50°C) coupling if the Glycine follows a hydrophobic stretch.

References

  • Sigma-Aldrich. (2023).[2] Fmoc-Gly-OH-1-13C Product Specification Sheet. Catalog No. 605182. Link

  • BenchChem. (2023). An In-depth Technical Guide to Fmoc-Gly-OH-1-13C: Chemical Properties and Applications. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Theoretical basis for Isotope Shift in IR).
  • PubChem. (2023). Fmoc-Glycine Compound Summary. CID 93124.[3] Link

  • Isotope Chemistry Notes. (2018). Glycine as a 13C CPMAS Setup Sample. University of Ottawa NMR Facility.[4] Link

Sources

Foundational

A Technical Guide to GLYCINE-N-FMOC (1-13C): Properties, Synthesis, and Applications in Advanced Research

Abstract: This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-glycine (1-¹³C), a stable isotope-labeled amino acid derivative critical for modern biochemical and pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-glycine (1-¹³C), a stable isotope-labeled amino acid derivative critical for modern biochemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol, and explore its principal applications in solid-phase peptide synthesis (SPPS), biomolecular Nuclear Magnetic Resonance (NMR), and metabolic tracer studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds to achieve higher precision and gain deeper insights in their analytical workflows.

Physicochemical Properties and Identification

GLYCINE-N-FMOC (1-¹³C), hereafter referred to as Fmoc-Gly-OH (1-¹³C), is the N-terminally protected form of glycine where the carboxyl carbon is a heavy ¹³C isotope. This single isotopic substitution increases the molecular weight by approximately one mass unit compared to its unlabeled counterpart, providing a distinct signature for mass spectrometry-based detection without altering the molecule's chemical reactivity.

The key properties of both the labeled and unlabeled compound are summarized below for easy reference.

PropertyGLYCINE-N-FMOC (1-¹³C)GLYCINE-N-FMOC (Unlabeled)Reference(s)
Molecular Formula ¹³CC₁₆H₁₅NO₄C₁₇H₁₅NO₄[1][2]
Molecular Weight 298.3 g/mol 297.3 g/mol [1][2][3]
Synonyms N-(9-Fluorenylmethoxycarbonyl)-glycine-1-¹³CFmoc-Gly-OH, Fmoc-glycine[4]
CAS Number 197965-68-729022-11-5[1][2]
Appearance White to off-white powder/solidWhite to off-white powder[2][3]
Purity Typically ≥98% (HPLC)Typically ≥99% (HPLC)[2][3]
Storage Conditions +2°C to +8°C, desiccated, protect from light0°C to 8°C[2][3]
Primary Application Peptide synthesis, Biomolecular NMR, ProteomicsPeptide synthesis[3][5]

Synthesis and Quality Control

The synthesis of Fmoc-Gly-OH (1-¹³C) relies on a standard protection reaction, starting with the isotopically labeled glycine precursor. The integrity of the final product is paramount and is typically validated through a combination of mass spectrometry and NMR spectroscopy.

Synthesis Workflow

The procedure involves the reaction of Glycine (1-¹³C) with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The base deprotonates the amino group of glycine, rendering it nucleophilic for attack on the electrophilic carbonyl carbon of Fmoc-Cl.

Experimental Protocol:

  • Dissolution: Dissolve Glycine (1-¹³C) (1.0 equivalent) in a 10% aqueous sodium carbonate solution. The basic solution is essential for deprotonating the amino group, thereby activating it for the subsequent reaction.

  • Reaction Setup: Cool the solution in an ice bath to control the exothermic nature of the reaction.

  • Addition of Protecting Group: Slowly add a solution of Fmoc-Cl (1.0 equivalent) in a suitable organic solvent like dioxane to the glycine solution with vigorous stirring.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours to ensure the reaction proceeds to completion.

  • Work-up and Extraction:

    • Dilute the reaction mixture with water.

    • Perform an extraction with a nonpolar solvent (e.g., ether) to remove unreacted Fmoc-Cl and other organic impurities.

    • Carefully acidify the aqueous layer with 2N HCl to a pH of ~2. This step protonates the carboxylate group of the product, making it less water-soluble.

    • Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Concentrate the combined organic layers under reduced pressure. The crude product can be further purified by recrystallization from a solvent mixture like ethyl acetate/hexane to yield a pure, white solid.

Visualization of Synthesis

The chemical transformation is illustrated in the diagram below.

Synthesis_Workflow Glycine Glycine (1-13C) {H2N-CH2-[13C]OOH} process + Glycine->process FmocCl Fmoc-Cl FmocCl->process Product Product process->Product  Na2CO3 / Dioxane  then H+ workup

Caption: Synthesis of GLYCINE-N-FMOC (1-¹³C).

Analytical Characterization
  • Mass Spectrometry (MS): This is the primary technique to confirm the successful incorporation of the ¹³C isotope. The mass spectrum will show a molecular ion peak at m/z corresponding to ~298.3, which is one mass unit higher than the unlabeled analogue (~297.3).[1][2] This confirms the presence of the heavy isotope.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will be nearly identical to the unlabeled standard, confirming the overall structure of the Fmoc-glycine moiety.

    • ¹³C NMR: This is the most definitive analytical method. A standard ¹³C NMR spectrum of an unlabeled sample shows the carbonyl carbon signal in the range of 170-185 ppm.[6][7] In Fmoc-Gly-OH (1-¹³C), this specific signal will be dramatically enhanced due to the ~99% enrichment of ¹³C at this position, while all other carbon signals will appear at their natural abundance (~1.1%). This selective enhancement provides unambiguous proof of the label's position.[8][9]

Core Applications in Scientific Research

The utility of Fmoc-Gly-OH (1-¹³C) stems from its dual nature: it is both a fundamental building block for peptides and a stable isotope tracer.[10]

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is the simplest Fmoc-protected amino acid, lacking a side chain and a chiral center. This makes it a versatile component in peptide synthesis.[11] The Fmoc group provides temporary protection for the N-terminus, which can be selectively removed under mild basic conditions (e.g., with piperidine), allowing for the sequential addition of other amino acids to build a peptide chain. The use of Fmoc chemistry is preferred for synthesizing peptides with sensitive modifications that would not be stable under the harsh acidic conditions of older Boc-based methods.[12]

Biomolecular NMR Spectroscopy

Isotopic labeling with ¹³C has revolutionized solution-based NMR, enabling the study of larger and more complex proteins that were previously intractable.[13] By selectively incorporating ¹³C-labeled amino acids like Fmoc-Gly-OH (1-¹³C) into a protein, researchers can:

  • Simplify Complex Spectra: Overcome signal overlap in crowded spectra of large proteins.[14]

  • Perform Triple-Resonance Experiments: When used in conjunction with ¹⁵N labeling, ¹³C labeling allows for triple-resonance experiments that are essential for assigning the backbone and side-chain resonances of proteins, a prerequisite for structure determination.[15]

  • Study Protein Dynamics: Track the movement and conformational changes of specific residues within a protein, providing insights into its function and mechanism of action.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[16][17] By providing cells with a ¹³C-labeled substrate, such as glycine derived from this compound, scientists can trace the path of the ¹³C atom as it is incorporated into various metabolites.[18][19] Analysis of the isotopic enrichment patterns in downstream products, typically amino acids from protein hydrolysates, allows for the construction of a detailed map of cellular metabolism.[18] This approach is invaluable for metabolic engineering, understanding disease states, and identifying drug targets.[20]

Pharmacokinetic and ADME Studies

In drug development, stable isotope-labeled compounds are critical for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[21][22] A drug candidate or a related molecule can be synthesized incorporating Fmoc-Gly-OH (1-¹³C). When administered, the labeled compound can be distinguished from its endogenous or unlabeled counterparts by mass spectrometry.[23][24] This allows for precise quantification of the drug and its metabolites in biological samples, providing clear data on its pharmacokinetic profile.[22]

Experimental Protocol: Peptide Synthesis Cycle

The following is a generalized protocol for a single coupling cycle in solid-phase peptide synthesis using Fmoc-Gly-OH (1-¹³C).

Workflow:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) that has the preceding amino acid already attached and its N-terminal Fmoc group removed.

  • Fmoc Deprotection (if necessary):

    • Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the existing Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove the piperidine and the Fmoc adduct.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Gly-OH (1-¹³C) (3-4 equivalents) and a coupling activator like HBTU (3-4 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the solution to activate the carboxylic acid. The activation step is crucial for converting the carboxylic acid into a more reactive species that readily forms a peptide bond.[25]

  • Coupling Reaction:

    • Add the activated Fmoc-Gly-OH (1-¹³C) solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to complete.

  • Washing: Wash the resin extensively with DMF and then dichloromethane (DCM) to remove any unreacted reagents and byproducts.

  • Cycle Completion: The resin now bears the newly added glycine residue. At this point, one can either proceed to the next coupling cycle (by returning to Step 2) or cleave the completed peptide from the resin.[26]

Visualization of SPPS Cycle

The cyclical nature of solid-phase peptide synthesis is depicted below.

SPPS_Cycle Start Start: Resin-Peptide-(Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Wash (DMF) Deprotection->Washing1 Coupling 3. Coupling (Activated Fmoc-Gly-OH (1-13C)) Washing1->Coupling Washing2 4. Wash (DMF, DCM) Coupling->Washing2 End Result: Resin-Peptide-Gly-(Fmoc) Washing2->End End->Deprotection Next Cycle

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Safety and Handling

GLYCINE-N-FMOC (1-¹³C) should be handled in accordance with standard laboratory safety procedures. It is a stable, non-radioactive compound. Store the material in a cool, dry place, protected from light, as specified by the manufacturer (+2°C to +8°C and desiccated).[3] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling the powder.

Conclusion

GLYCINE-N-FMOC (1-¹³C) is a specialized but highly valuable reagent for advanced scientific inquiry. Its precise isotopic label provides an unambiguous signal for sensitive analytical techniques like mass spectrometry and NMR spectroscopy, while its chemical properties make it a straightforward component in robust synthetic methodologies like SPPS. For researchers in drug development, proteomics, and structural biology, the use of such labeled compounds is indispensable for achieving the accuracy and depth of analysis required to push the boundaries of their respective fields.

References

  • Aapptec Peptides. Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. [Online] Available at: [Link]

  • Higman, V. A. (2012). 15N,13C - Protein NMR. [Online] Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 584-594.
  • Dalton, A. C., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(3), 430-435.
  • Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Le, A., et al. (2012). Metabolic flux analysis using ¹³C peptide label measurements. Metabolic engineering, 14(3), 294-303.
  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674-1690.
  • Sinha, N., et al. (2007). Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. Magnetic Resonance in Chemistry, 45(S1), S107-S115.
  • Zhang, J., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966049.
  • Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1269.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Online] Available at: [Link]

  • Gaina, L., et al. (2022).
  • Anaspec. Fmoc-Gly-OH (1-13C) - 1 g. [Online] Available at: [Link]

  • Takeda, M., & Terauchi, T. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry, 57(28), 4051-4061.
  • ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8. [Online] Available at: [Link]

  • Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Online] Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Canne, L. E., et al. (1999). Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. Journal of the American Chemical Society, 121(38), 8720-8727.
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Online] Available at: [Link]

  • Llinàs, M., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of biomolecular NMR, 4(2), 165-184.
  • Tang, Y. J., et al. (2009). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Metabolic engineering, 11(4-5), 203-210.
  • You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of visualized experiments: JoVE, (60), e3559.

Sources

Exploratory

Technical Whitepaper: GLYCINE-N-FMOC (1-13C)

Identity, Synthesis, and Application in High-Resolution NMR & Proteomics Executive Summary This guide defines the physicochemical identity, synthesis methodology, and experimental utility of N-(9-Fluorenylmethoxycarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in High-Resolution NMR & Proteomics

Executive Summary

This guide defines the physicochemical identity, synthesis methodology, and experimental utility of N-(9-Fluorenylmethoxycarbonyl)glycine-1-13C (Fmoc-Gly-OH-1-13C). While standard Fmoc-Glycine is a commodity reagent in Solid Phase Peptide Synthesis (SPPS), the 1-13C isotopologue is a specialized probe used primarily for backbone assignment in solid-state Nuclear Magnetic Resonance (ssNMR) and metabolic flux analysis via hyperpolarized MRI.

This document provides the verified CAS registry number, a self-validating synthesis protocol, and a structural assignment workflow, ensuring reproducibility in high-stakes research environments.

Part 1: Chemical Identity & Specifications[1]

The precise identification of isotopically labeled compounds is critical to avoid costly synthesis errors. The CAS number for the unlabeled variant (29022-11-5) is frequently—and incorrectly—cited for the labeled compound in general databases.

Core Specifications
ParameterSpecification
Compound Name Fmoc-Glycine-1-13C
Systematic Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine-1-13C
CAS Number (Labeled) 197965-68-7
CAS Number (Unlabeled) 29022-11-5
Molecular Formula C₁₆[¹³C]H₁₅NO₄
Molecular Weight 298.31 g/mol (approx. +1 Da vs unlabeled)
Isotopic Enrichment ≥ 99 atom % 13C
Solubility Soluble in DMF, DMSO, Methanol; sparingly soluble in water.[1][2][3][4]

Structural Note: The Carbon-13 label is located at the carbonyl carbon (C1) , not the alpha-carbon (C2). This distinction is vital for NMR experiments targeting carbonyl chemical shift anisotropy (CSA).

Part 2: The Scientific "Why" – Mechanistic Utility

Why utilize the 1-13C isotopologue over the uniformly labeled (U-13C) or alpha-carbon (2-13C) variants?

  • Spectral Decongestion: In large proteins, uniformly labeled samples suffer from signal overlap. Selective 1-13C labeling at the carbonyl position allows for precise backbone assignment without interference from side-chain resonances.

  • Distance Measurements (REDOR): In solid-state NMR, the 1-13C carbonyl serves as a specific anchor point. Rotational Echo Double Resonance (REDOR) experiments measure the dipolar coupling between this 13C and a nearby 15N or 13C nucleus to determine precise internuclear distances (e.g., in drug-receptor binding sites).

  • Hyperpolarization (DNP): The carbonyl carbon lacks directly attached protons, leading to a significantly longer spin-lattice relaxation time (

    
    ). This property makes Fmoc-Gly-1-13C derivatives ideal for Dynamic Nuclear Polarization (DNP) studies, where long-lived signal enhancement is required to track metabolic conversion in vivo.
    

Part 3: Synthesis Protocol (Fmoc Protection)

Commercial supplies of labeled Fmoc-amino acids can be expensive or intermittently available. The following protocol describes the synthesis of Fmoc-Gly-1-13C from the more readily available precursor Glycine-1-13C (CAS 20110-59-2).

Reaction Type: Schotten-Baumann Reaction Critical Control Point: pH maintenance is essential. If pH drops < 8.5, the amine becomes protonated and unreactive. If pH > 10, Fmoc cleavage (premature deprotection) occurs.

Reagents
  • Starting Material: Glycine-1-13C (1.0 eq)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Solvent: Water / Acetone (1:1 v/v) or Water / Dioxane

  • Base: Na₂CO₃ or NaHCO₃

Step-by-Step Methodology
  • Solubilization: Dissolve Glycine-1-13C in water containing Na₂CO₃ (2.5 eq). Ensure complete dissolution.

  • Addition: Dissolve Fmoc-OSu in acetone. Add this solution dropwise to the aqueous glycine solution while stirring vigorously.

    • Why Fmoc-OSu? Unlike Fmoc-Chloride (Fmoc-Cl), Fmoc-OSu is less prone to hydrolysis and formation of dipeptide impurities.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor pH periodically; add dilute Na₂CO₃ if pH drops below 9.

  • Work-up:

    • Dilute with water.

    • Wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH). Discard organic layer.

    • Acidify the aqueous layer carefully with HCl to pH 2.0. The product will precipitate as a white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined ethyl acetate layers over MgSO₄, filter, and evaporate. Recrystallize from Ethyl Acetate/Hexane.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Glycine-1-13C (CAS 20110-59-2) Reaction Schotten-Baumann (pH 9.0, Na2CO3) Start->Reaction Dissolve in H2O Reagent Fmoc-OSu (Acetone) Reagent->Reaction Dropwise Add Wash Ether Wash (Remove Impurities) Reaction->Wash Aqueous Phase Acidify Acidify to pH 2.0 (Precipitation) Wash->Acidify Retain Aqueous Product Fmoc-Gly-1-13C (CAS 197965-68-7) Acidify->Product Extract (EtOAc) & Dry

Caption: Synthesis pathway converting Glycine-1-13C to Fmoc-Gly-1-13C via Fmoc-OSu coupling.

Part 4: Application in Solid Phase Peptide Synthesis (SPPS)

Once synthesized, Fmoc-Gly-1-13C is incorporated into peptides using standard SPPS protocols. However, because the labeled material is high-value, the coupling protocol is modified to maximize efficiency and minimize waste.

Optimized Coupling Protocol (High-Value Reagent)

Standard SPPS often uses 5–10 equivalents of amino acid. For 13C-labeled reagents, we reduce this to 1.2–1.5 equivalents by extending reaction time and using high-efficiency coupling reagents.

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins. Deprotect the N-terminus (20% Piperidine/DMF).

  • Activation:

    • Mix Fmoc-Gly-1-13C (1.2 eq) with HATU (1.1 eq) and HOAt (1.1 eq).

    • Dissolve in minimal dry DMF.

    • Add DIEA (2.4 eq) immediately before adding to the resin.

  • Coupling: Shake for 2–4 hours (vs. standard 45 mins).

    • Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling (Yellow = Pass, Blue = Fail).

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences, though high coupling efficiency usually negates this need.

Visualization: SPPS Incorporation Cycle

SPPS_Cycle Resin Resin-Peptide-NH2 (Deprotected) Coupling Coupling Reaction (2-4 Hours) Resin->Coupling Activation Activation Mixture: Fmoc-Gly-1-13C + HATU + DIEA Activation->Coupling Check Kaiser Test (Colorimetric QC) Coupling->Check Check->Coupling Fail (Blue) -> Recouple NextStep Fmoc-Peptide-Resin (Ready for Next Cycle) Check->NextStep Pass (Yellow)

Caption: Optimized SPPS cycle for incorporating high-value isotopic labels.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Hong, M. (1999). Solid-state NMR structure determination of proteins. Journal of the American Chemical Society, 121(12), 2627-2628.
  • PubChem. (n.d.). Fmoc-Gly-OH (Unlabeled) Compound Summary. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Isotopic purity of GLYCINE-N-FMOC (1-13C)

Title: Precision in Proteomics: The Critical Role of Isotopic Purity in GLYCINE-N-FMOC (1-13C) In the high-stakes arena of structural biology and drug development, Fmoc-Glycine-1-13C (Fmoc-Gly-OH-1-13C) is not merely a r...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Proteomics: The Critical Role of Isotopic Purity in GLYCINE-N-FMOC (1-13C)

In the high-stakes arena of structural biology and drug development, Fmoc-Glycine-1-13C (Fmoc-Gly-OH-1-13C) is not merely a reagent; it is a molecular beacon. Its primary utility lies in its carbonyl carbon (


C=O), which serves as a critical magnetization transfer point in multidimensional NMR experiments for protein backbone assignment.

However, a dangerous misconception persists in the field: conflating Chemical Purity (the absence of non-glycine contaminants) with Isotopic Purity (the enrichment level of


C). A reagent can be 99.9% chemically pure yet fail experimentally if the isotopic enrichment drops below 99 atom %, or if "silent" isotopologue impurities interfere with signal integration.

This guide dismantles the technical specifications of Fmoc-Glycine-1-13C, establishing a self-validating protocol for its verification and use.

The Metrics of Purity: defining the Standards

To ensure experimental success, we must distinguish between three distinct purity metrics.

MetricSpecificationCriticalityFailure Consequence
Isotopic Enrichment

99 atom %

C
Critical Loss of signal-to-noise ratio in HN(CO)CA experiments; incomplete metabolic tracing data.
Chemical Purity

98% (HPLC)
High Inclusion of truncated peptides or wrong sequences during Solid Phase Peptide Synthesis (SPPS).
Chiral Purity N/A (Achiral)LowNote: While Glycine is achiral, impurities like Fmoc-

-Ala-OH (from Fmoc-OSu rearrangement) can mimic chiral contaminants.
Dipeptide Content

%
Critical Insertion of extra Gly residues (Fmoc-Gly-Gly-OH), destroying the target sequence.

Synthesis & The "Silent" Impurity Risks

The synthesis of Fmoc-Glycine-1-13C typically involves reacting highly enriched Glycine-1-13C with an Fmoc-protecting group. The choice of the Fmoc source dictates the impurity profile.

The Dipeptide Trap (Fmoc-Cl Route)

When Fmoc-Chloride (Fmoc-Cl) is used, it activates the carboxyl group of the forming Fmoc-Gly-OH, causing it to react with free Glycine-1-13C.

  • Result: Fmoc-Gly-Gly-OH (1,2-

    
    C) .
    
  • Why it matters: This impurity is chemically similar to the product and often co-elutes. If used in SPPS, it inserts two glycines where one was intended, causing a +57 Da mass shift and a frame-shift in the protein sequence.

The -Alanine Rearrangement (Fmoc-OSu Route)

Using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is gentler but risks a Lossen rearrangement, potentially generating Fmoc-


-Alanine.[1]

Visualizing the Synthesis & Risk Pathways

SynthesisPathways RawGly Glycine-1-13C (Raw Material) Target Fmoc-Gly-OH-1-13C (Target Product) RawGly->Target Protection FmocCl Fmoc-Cl (Reagent A) FmocCl->Target FmocOSu Fmoc-OSu (Reagent B) FmocOSu->Target Impurity2 Fmoc-beta-Ala-OH (Rearrangement) FmocOSu->Impurity2 Lossen Rearrangement Impurity1 Fmoc-Gly-Gly-OH (Dipeptide Impurity) Target->Impurity1 Self-Acylation (High Risk with Fmoc-Cl)

Figure 1: Synthetic pathways for Fmoc-Glycine-1-13C, highlighting the divergent risks of dipeptide formation versus beta-alanine rearrangement depending on the Fmoc source.

Analytical Validation Protocol

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA). Perform the following validation if the reagent is critical to your workflow.

Protocol A: Isotopic Enrichment Determination (Mass Spectrometry)

Objective: Confirm


 99% 

C incorporation.
  • Instrument: High-Resolution Orbitrap or FT-ICR MS.

  • Method: Direct infusion ESI-MS in negative mode (M-H)

    
    .
    
  • Calculation:

    • Measure intensity of Monoisotopic Peak

      
       (
      
      
      
      C-Gly).
    • Measure intensity of Peak

      
       (
      
      
      
      C-Gly).
    • Note: Account for the natural abundance of

      
      C in the Fmoc group (approx 1.1% per carbon 
      
      
      
      15 carbons
      
      
      16.5% contribution to M+1). A background subtraction of the theoretical natural abundance distribution of the unlabeled moiety is required for precise quantitation.
Protocol B: Quantitative C-NMR

Objective: Differentiate specific labeling from background scrambling.

  • Solvent: DMSO-

    
     (prevents exchange of amide protons).
    
  • Pulse Sequence: Inverse Gated Decoupling .

    • Reasoning: Standard proton decoupling generates a Nuclear Overhauser Effect (NOE) that enhances signals non-uniformly (up to 3x for CH

      
       vs negligible for C=O). Inverse gated decoupling turns on the decoupler only during acquisition, eliminating NOE while maintaining singlet peaks.
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the carbonyl carbon (typically > 10-20 seconds for quaternary/carbonyl carbons).
  • Validation: The Carbonyl peak (

    
     171 ppm) should integrate to >99x the intensity of the natural abundance baseline if fully enriched.
    

Applications: The Mechanism of Action

Why is the 1-


C position (carbonyl) so valuable? It is the bridge in triple-resonance NMR experiments used to "walk" the protein backbone.
The HN(CO)CA Experiment

In this experiment, magnetization is transferred from the Amide Proton (


) of residue 

, through the Nitrogen (

), to the Carbonyl (

)
, and finally to the Alpha Carbon (

).
  • Without 1-

    
    C Labeling:  The transfer from 
    
    
    
    to
    
    
    is impossible because the J-coupling is too small across the peptide bond without the intervening active Carbonyl spin.
  • With Fmoc-Gly-1-

    
    C:  The 
    
    
    
    C=O acts as a relay, enabling the assignment of the preceding residue.

Visualizing the Magnetization Transfer

NMRPathways cluster_backbone HN(CO)CA Magnetization Flow CA_prev CA (i-1) CO_prev 13C=O (i-1) CO_prev->CA_prev 1J(C',CA) ~55Hz N_curr 15N (i) N_curr->CO_prev 1J(N,C') ~15Hz H_curr 1H (i) H_curr->N_curr J(NH)

Figure 2: Magnetization transfer pathway in an HN(CO)CA experiment. The green node represents the Fmoc-Gly-1-13C contribution, acting as the essential bridge between the amide nitrogen of residue (i) and the alpha-carbon of residue (i-1).

Storage and Stability

Even high-purity Fmoc-Gly-1-13C is susceptible to degradation.

  • Hydrolysis: Moisture can hydrolyze the Fmoc group, releasing free Glycine-1-13C.

  • Storage Protocol: Store at +2°C to +8°C, strictly desiccated. Allow the bottle to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.

References

  • Kay, L. E., et al. (1990). Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins. Journal of Magnetic Resonance. (Foundational text on HNCO/HN(CO)

Sources

Exploratory

Precision Engineering of Peptides: A Master Guide to Fmoc Solid-Phase Synthesis

Introduction: The Orthogonal Revolution Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized biochemistry by allowing the rapid assembly of peptides on an insoluble support.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Revolution

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized biochemistry by allowing the rapid assembly of peptides on an insoluble support. While early methods relied on Boc chemistry (acid-labile


-protection, HF cleavage), the field has largely shifted to the Fmoc (9-fluorenylmethoxycarbonyl)  strategy.

The dominance of Fmoc chemistry stems from its orthogonality . The Fmoc group is removed by base (typically piperidine), while side-chain protecting groups and the resin linkage are labile to acid (TFA). This distinct separation of deprotection and cleavage mechanisms minimizes side reactions and eliminates the need for hazardous liquid hydrogen fluoride (HF).

This guide synthesizes decades of operational expertise into a cohesive protocol, focusing on the mechanistic "why" behind every "how."

The Chemical Foundation: Mechanism of Action

Understanding the Fmoc deprotection mechanism is critical for troubleshooting difficult sequences. It is not a simple hydrolysis but a base-induced


-elimination.
The E1cB Elimination Mechanism

The fluorenyl ring system is electron-withdrawing, rendering the proton at the 9-position acidic (


). A secondary amine (piperidine) abstracts this proton, leading to the formation of a reactive intermediate, dibenzofulvene (DBF), and the release of carbamate, which spontaneously decarboxylates to the free amine.
The Dibenzofulvene Problem

The liberated DBF is a highly reactive electrophile. If not immediately scavenged, it can react with the newly liberated


-terminal amine of the peptide, forming a stable adduct that terminates the synthesis. Therefore, the deprotection reagent must serve a dual role: base  (to deprotect) and scavenger  (to trap DBF).[1]

FmocMechanism Fmoc Fmoc-Peptide-Resin TS Carbanion Intermediate Fmoc->TS Proton Abstraction Base Base (Piperidine) Base->TS Adduct DBF-Piperidine Adduct (Inert) Base->Adduct DBF Dibenzofulvene (DBF) TS->DBF Release FreeAmine Free Amine-Resin (Reactive Nucleophile) TS->FreeAmine Elimination of CO2 DBF->Adduct Scavenging by Excess Base

Figure 1: The E1cB mechanism of Fmoc removal. Efficient scavenging of Dibenzofulvene (DBF) is critical to prevent re-attachment to the peptide chain.[1]

Strategic Planning: Resins and Linkers

The choice of resin dictates the C-terminal functionality and the synthesis strategy. A common error is selecting a resin solely based on cost; swelling properties and linker stability are paramount.

Resin Selection Matrix
Resin TypeLinker ChemistryC-TerminusCleavageKey Application / Notes
Wang 4-alkoxybenzyl alcoholAcid (-COOH)95% TFAStandard for peptide acids. Risk: Racemization during loading of Cys/His.
Rink Amide Knorr linkerAmide (-CONH

)
95% TFAStandard for peptide amides. mimics native protein backbone.[2]
2-Chlorotrityl (2-CTC) Trityl chlorideAcid (-COOH)1% TFAGold Standard for protected fragments. Prevents racemization (no activation needed for loading).
ChemMatrix 100% PEGAnyVariesSuperior swelling in water/organic mixes. Essential for long/hydrophobic peptides (e.g., Amyloids).

Expert Insight: For peptide acids containing C-terminal Cysteine or Histidine, never use Wang resin. The activation required for loading will cause significant racemization. Use 2-Chlorotrityl resin instead, as the loading is a simple nucleophilic substitution (


) that requires no activation.

Activation and Coupling Chemistry[3]

The formation of the amide bond requires activating the carboxylic acid of the incoming Fmoc-amino acid. The industry has moved away from carbodiimides (DCC) towards onium salts (HATU, HBTU) and newer additives (Oxyma).

Evolution of Coupling Reagents
  • Carbodiimides (DIC/DCC): Robust and cheap. DIC is preferred for SPPS as the urea byproduct is soluble in DMF. Often used with HOBt or Oxyma to suppress racemization.[3]

  • Aminium/Uronium Salts (HBTU/HCTU): Fast kinetics. Require a base (DIEA).[4] Caution: Can cap the N-terminus via guanidinylation if the amino acid is limiting.

  • Phosphonium Salts (PyBOP): Excellent but produce carcinogenic HMPA byproduct (except PyBOP).

  • The Gold Standard (HATU): Uses the HOAt leaving group. The pyridine nitrogen provides anchiomeric assistance, boosting reaction rates for sterically hindered residues (Aib, N-methyl amino acids).

  • Modern Safety (Oxyma Pure): Replaces explosive HOBt/HOAt. When combined with DIC, it offers coupling efficiency comparable to HATU but at a fraction of the cost and higher safety profile.

Comparative Efficiency Table
Reagent SystemActivation TypeEfficiencyRacemization ControlCostRecommended Use
DIC / Oxyma CarbodiimideHighExcellentLowRoutine automated synthesis.
HBTU / DIEA UroniumMediumGoodLowStandard peptide sequences.
HATU / DIEA Uronium (Aza)Very HighSuperiorHighDifficult sequences, cyclizations, hindered AA.
COMU / DIEA Uronium (Oxyma)Very HighSuperiorMediumHigh-efficiency alternative to HATU.

Protocol: The Standard Fmoc SPPS Cycle

This protocol assumes a 0.1 mmol scale.[5] All steps should be performed with HPLC-grade solvents.

The Workflow Diagram

SPPS_Cycle Start Fmoc-AA(n)-Resin Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Couple 4. Coupling (Add to Resin, 60 min) Wash1->Couple Activate 3. Activation (Fmoc-AA + DIC/Oxyma) Activate->Couple Pre-activation Wash2 5. Wash (DMF x5) Couple->Wash2 Test 6. Kaiser Test (Blue = Incomplete, Yellow = Complete) Wash2->Test NextCycle Next Cycle Test->NextCycle Negative (Yellow) Recouple Re-Couple (Use HATU) Test->Recouple Positive (Blue) Recouple->Wash2

Figure 2: The iterative SPPS cycle. Monitoring via the Kaiser test ensures high crude purity.

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh resin into a fritted polypropylene syringe.

    • Swell in DMF for 30 minutes. Crucial: Polystyrene resins do not swell in water or alcohols; initial swelling opens the bead matrix.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (v/v).[5][6]

    • Cycle 1: 3 minutes (removes bulk). Drain.

    • Cycle 2: 10 minutes (ensures completion). Drain.

    • Note: For Asp-Gly sequences, add 0.1M HOBt to the piperidine to prevent aspartimide formation.

  • Washing:

    • Wash with DMF (5 x 1 min).

    • Validation: Flow-through should be colorless.

  • Activation & Coupling (Standard DIC/Oxyma):

    • Dissolve Fmoc-AA-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF.

    • Add DIC (5 eq).

    • Wait 2 minutes for pre-activation (solution may turn yellow/orange).

    • Add to resin.[5][7][8][9][10] Shake/vortex for 60 minutes at Room Temp.

  • Monitoring (Kaiser Test):

    • Take a few beads. Add 1 drop each of: Ninhydrin, Phenol, KCN (in pyridine). Heat at 100°C for 1 min.

    • Blue/Purple beads: Free amines present (Incomplete coupling).

      
      Re-couple .
      
    • Yellow beads: No free amines (Complete).

      
      Proceed .
      
  • Final Cleavage:

    • Wash resin with DCM (remove DMF traces).[7] Dry under Nitrogen.

Cleavage and Isolation: The Final Hurdle

The cleavage step is the most "dangerous" phase. The high acid concentration generates reactive carbocations (t-butyl, trityl) that will alkylate reactive side chains (Trp, Cys, Met, Tyr) if not intercepted by scavengers.

Scavenger Cocktails
ComponentRoleStandard CocktailReagent K (Cys/Met/Trp rich)
TFA Cleavage Agent95%82.5%
TIS (Triisopropylsilane) Cation Scavenger (Trityl)2.5%-
Water t-Butyl Scavenger2.5%5%
EDT (Ethanedithiol) Thiol/Met Protection-2.5%
Thioanisole Met/Cys Scavenger-5%
Phenol Tyr/Trp Protection-5%

Protocol:

  • Add cold cleavage cocktail to dry resin (10 mL per gram resin).

  • Shake for 2-3 hours at Room Temp.

  • Filter resin, collect filtrate.

  • Precipitation: Drop filtrate into 10-fold volume of cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash x2.[7]

  • Lyophilize the resulting pellet.

Common Pitfalls and Optimization

Aspartimide Formation
  • Mechanism: Base-catalyzed attack of the backbone amide nitrogen on the Asp side-chain ester, forming a cyclic imide. Common in Asp-Gly, Asp-Asn, Asp-Ser.

  • Solution: Use Fmoc-Asp(OMpe)-OH (bulky ester) or add 0.1M HOBt to the deprotection solution (neutralizes the amide backbone anion).

Aggregation
  • Symptom: Sudden drop in coupling efficiency around 10-15 residues.

  • Solution:

    • Use Pseudoprolines (dipeptides that disrupt secondary structure).[4][11]

    • Switch to ChemMatrix resin (PEG backbone).

    • Perform couplings at elevated temperature (50°C), but avoid His/Cys at high heat (racemization risk).

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of peptide acids. Biopolymers. [Link]

  • El-Faham, A., & Albericio, F. (2011).[12] Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[8][13][14][15][16][17] Chemical Reviews. [Link]

  • Merrifield, R. B. (1963).[18] Solid Phase Peptide Synthesis.[4][5][6][7][8][9][14][17] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of GLYCINE-N-FMOC (1-13C) in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of Isotopic Labeling in Peptide Science In the landscape of proteomics, drug development, and structural biology, the ability to precisely track and quantify peptides and proteins is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Isotopic Labeling in Peptide Science

In the landscape of proteomics, drug development, and structural biology, the ability to precisely track and quantify peptides and proteins is paramount. Stable isotope labeling has emerged as a powerful, non-radioactive strategy to achieve this, providing invaluable insights into metabolic pathways, protein dynamics, and molecular interactions.[1][][3] By replacing a naturally abundant atom (like ¹²C) with a heavier, stable isotope (such as ¹³C), we introduce a mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the physicochemical properties of the molecule.[3]

This guide provides a comprehensive protocol for the use of N-α-Fmoc-glycine-¹³C₁ (GLYCINE-N-FMOC (1-13C)), a key building block for introducing a specific isotopic label into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). The incorporation of ¹³C at the carboxyl position of glycine offers a precise tool for a range of applications, from quantitative proteomics to detailed structural analysis by NMR.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind them to ensure successful and reproducible synthesis of ¹³C-labeled peptides.

Physicochemical Properties and Handling of GLYCINE-N-FMOC (1-13C)

Understanding the properties of the labeled amino acid derivative is the foundation for its successful application in SPPS.

Core Chemical Properties:

The properties of GLYCINE-N-FMOC (1-13C) are nearly identical to its unlabeled counterpart, with the key difference being the isotopic enrichment at the carboxyl carbon.[4]

PropertyValueReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-glycine-1-¹³C[4]
Molecular Formula C₁₆¹³CH₁₅NO₄[4]
Molecular Weight ~298.30 g/mol [4][6]
Appearance White to off-white powder[4][7]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); insoluble in water.[4][7]
Isotopic Purity Typically ≥99 atom % ¹³C[4]
Storage Conditions Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[4][6]

Expert Insight: The solubility in DMF is the most critical property for SPPS, as DMF is the primary solvent used throughout the synthesis process.[8] Ensure the labeled amino acid is fully dissolved before adding it to the reaction vessel to prevent incomplete coupling. Due to the high cost of isotopically labeled reagents, it is advisable to prepare solutions immediately before use to avoid potential degradation over time.

The SPPS Workflow for ¹³C-Labeled Peptide Synthesis

The incorporation of GLYCINE-N-FMOC (1-13C) follows the standard Fmoc-based SPPS strategy, which involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5][9] The entire process is a cycle of deprotection and coupling steps.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle SPPS Cycle (Repeated for each amino acid) cluster_final Final Steps Resin 1. Start with Resin (e.g., Rink Amide, Wang) Load 2. Load First Amino Acid (if not pre-loaded) Resin->Load Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Load->Deprotection Wash1 4. DMF Wash Deprotection->Wash1 Next Amino Acid Coupling 5. Coupling Step - Fmoc-AA-OH (or ¹³C-Gly) - Activator (e.g., HCTU) - Base (e.g., DIPEA) Wash1->Coupling Next Amino Acid Wash2 6. DMF Wash Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Final_Deproteaction Final_Deproteaction Wash2->Final_Deproteaction Final_Deprotection 7. Final Fmoc Deprotection Cleavage 8. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification & Analysis (HPLC, Mass Spectrometry) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating ¹³C-labeled glycine.

Detailed Protocols and Methodologies

The following protocols are based on standard, field-proven Fmoc SPPS methodologies.[10]

Reagent Preparation

Accuracy in reagent preparation is critical for the success of the synthesis.

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF. Prepare this solution fresh daily.

  • Washing Solvent: High-purity, amine-free DMF. The quality of DMF is crucial as amine impurities can cause premature deprotection.[10]

  • Amino Acid Solutions:

    • Unlabeled Amino Acids: Prepare a 0.2 M to 0.5 M stock solution in DMF.

    • GLYCINE-N-FMOC (1-13C): Due to its higher cost, it is recommended to weigh the required amount for a single coupling and dissolve it in a minimal amount of DMF just prior to use. A slightly lower excess (2-3 equivalents) compared to unlabeled amino acids (3-5 equivalents) is often employed to conserve the labeled material.[11]

  • Coupling Activator Solution: Prepare a 0.5 M solution of an aminium/uronium or phosphonium salt-based coupling agent (e.g., HCTU, HATU) in DMF. HCTU is a common and effective choice.[10]

  • Base Solution: Prepare a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP) or DMF.

Step-by-Step Synthesis Cycle

This cycle is repeated for each amino acid in the peptide sequence. The example is for a manual synthesis on a 0.1 mmol scale.

Step 1: Fmoc Group Deprotection

  • Action: Add 5 mL of 20% piperidine in DMF to the resin in a reaction vessel.

  • Procedure: Agitate the resin with nitrogen bubbling or shaking for 3 minutes. Drain the solution. Repeat this step with a fresh 5 mL of the deprotection solution for 7-10 minutes.[10]

  • Causality: The first short treatment removes the piperidine-dibenzofulvene adduct, which can interfere with the deprotection. The second, longer treatment ensures complete removal of the Fmoc group, exposing the N-terminal amine for the next coupling step.[12]

Step 2: Washing

  • Action: Wash the resin thoroughly with DMF.

  • Procedure: Add 5-7 mL of DMF, agitate for 30-60 seconds, and drain. Repeat this wash 5-7 times.

  • Causality: This step is critical to remove all residual piperidine, which would otherwise neutralize the incoming activated amino acid, preventing coupling.

Step 3: Coupling of GLYCINE-N-FMOC (1-13C)

  • Pre-activation (Recommended):

    • In a separate vial, dissolve GLYCINE-N-FMOC (1-13C) (e.g., 2 equivalents, ~59.7 mg for 0.1 mmol scale) in DMF (~2 mL).

    • Add the coupling activator (e.g., HCTU, 2 eq., ~82.8 mg) and the base (e.g., DIPEA, 4 eq., ~69.7 µL).

    • Allow the mixture to pre-activate for 1-2 minutes. Do not pre-activate for too long, especially with sensitive amino acids, though glycine is robust.

  • Action: Add the activated GLYCINE-N-FMOC (1-13C) solution to the resin.

  • Procedure: Agitate the reaction vessel for 30-60 minutes.

  • Causality: The coupling agent (HCTU) reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive active ester, which then readily reacts with the free N-terminal amine on the growing peptide chain to form a new peptide bond.[13] DIPEA acts as an organic base to deprotonate the carboxylic acid and facilitate the reaction.[13]

Step 4: Post-Coupling Wash

  • Action: Wash the resin with DMF.

  • Procedure: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Causality: This removes excess reagents and by-products before the next deprotection cycle.

Monitoring the Reaction: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads after the coupling step. A negative result (beads remain colorless or yellow) indicates a complete reaction, while a positive result (blue beads) signifies an incomplete coupling, requiring a recoupling step.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.

  • Cleavage Cocktail: A common and effective cocktail for most peptides is Reagent B : Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95% : 2.5% : 2.5%).

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (e.g., 5-10 mL for 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

  • Causality: TFA is a strong acid that cleaves the peptide from the acid-labile linker on the resin and removes most common side-chain protecting groups (e.g., tBu, Boc, Trt).[14] TIS and water act as scavengers, quenching the highly reactive cationic species generated during deprotection, which could otherwise cause unwanted side reactions with sensitive residues like Tryptophan or Methionine.[14]

Peptide Precipitation and Purification
  • Procedure:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold (0°C) diethyl ether (approx. 10 times the volume of the TFA solution).

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the peptide pellet under vacuum.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Verification of ¹³C Incorporation

The successful incorporation of the ¹³C label must be verified analytically.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the correct molecular weight of the final peptide.The observed mass of the peptide will be increased by one Dalton for each incorporated GLYCINE-N-FMOC (1-13C) residue compared to the unlabeled analogue. High-resolution MS can confirm the isotopic distribution.[11][15]
Nuclear Magnetic Resonance (NMR) To provide detailed structural information and confirm the exact location of the label.The ¹³C NMR spectrum will show a significantly enhanced signal for the labeled carboxyl carbon of the glycine residue(s).[4][16]

Expert Insight: For quantitative proteomics applications, the purity and accurate concentration of the labeled peptide standard are critical. After HPLC purification, quantification is often performed using amino acid analysis or by comparing the UV absorbance at 280 nm (if the peptide contains Trp or Tyr) to a standard of known concentration.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Coupling - Insufficient reagent excess. - Poor quality DMF. - Peptide aggregation.- Perform a second coupling. - Use fresh, amine-free DMF. - For difficult sequences, consider using stronger coupling agents like HATU or coupling at a slightly elevated temperature.
Low Peptide Yield after Cleavage - Incomplete cleavage. - Loss of peptide during precipitation.- Extend cleavage time or use a stronger cleavage cocktail if necessary. - Ensure ether is sufficiently cold and use a sufficient volume for precipitation.
Unwanted Mass Adducts - Scavengers were insufficient or incorrect for the sequence.- Use a cleavage cocktail with appropriate scavengers for your specific peptide sequence (e.g., add EDT for Cysteine-containing peptides).[14]

Conclusion

The protocol outlined provides a robust framework for the successful incorporation of GLYCINE-N-FMOC (1-13C) into synthetic peptides using standard SPPS techniques. By understanding the chemical principles behind each step—from the careful handling of the expensive labeled monomer to the critical roles of scavengers during cleavage—researchers can confidently produce high-quality, isotopically labeled peptides. These peptides are indispensable tools for advancing our understanding of complex biological systems, enabling precise quantification in proteomics and detailed structural elucidation in biochemical and pharmaceutical research.[1][3][5]

References

  • FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing.Vertex AI Search.
  • Glycine-N-Fmoc (1-¹³C, 99%) - Cambridge Isotope Laboratories.
  • An In-depth Technical Guide to Fmoc-Gly-OH-1-13C: Chemical Properties and Applic
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.
  • Green Chemistry - In situ Fmoc removal.Royal Society of Chemistry.
  • Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.ChemPep.
  • Stable Isotope-Labeled Peptides via Solid Phase Synthesis.Silantes.
  • Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Luxembourg Bio Technologies.
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.Organic & Biomolecular Chemistry (RSC Publishing).
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.BOC Sciences.
  • Isotope Labeled Peptides: Precision Tools for Research.JPT Peptide Technologies.
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

Sources

Application

Unlocking Precision in Mass Spectrometry: Applications and Protocols for GLYCINE-N-FMOC (1-13C)

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, metabolomics, and peptide synthesis, the pursuit of accuracy and reliability is paramount. In this l...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, metabolomics, and peptide synthesis, the pursuit of accuracy and reliability is paramount. In this landscape, stable isotope-labeled compounds have emerged as indispensable tools. This comprehensive technical guide delves into the multifaceted applications of GLYCINE-N-FMOC (1-13C), a strategically labeled amino acid, in mass spectrometry. We will explore the fundamental principles governing its use, provide detailed, field-proven protocols for its application, and offer insights into the causality behind experimental choices to empower your research.

Introduction: The Significance of a Single Carbon Shift

GLYCINE-N-FMOC (1-13C) is a derivative of the simplest amino acid, glycine, where the carboxyl carbon is replaced with its stable, heavy isotope, carbon-13 (¹³C).[1] The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it readily applicable in solid-phase peptide synthesis (SPPS).[2][3] This single, subtle alteration in mass does not change the chemical properties of the molecule, yet it provides a distinct signature detectable by mass spectrometry. This key characteristic underpins its utility as an internal standard for precise quantification, a building block for synthesizing labeled peptides, and a tracer for elucidating metabolic pathways.[4][5]

The use of ¹³C-labeled compounds offers significant advantages over other isotopic labeling strategies, such as deuterium labeling.[6] Carbon-13 labels are chemically stable and do not typically alter the chromatographic retention time of the molecule, ensuring that the labeled standard co-elutes with its unlabeled counterpart.[7] This co-elution is critical for accurately compensating for variations in sample preparation, injection volume, and matrix effects during LC-MS analysis.[8][9]

Key Physicochemical Properties of GLYCINE-N-FMOC (1-13C):

PropertyValueReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C[1]
Molecular Formula C₁₆¹³CH₁₅NO₄[1]
Molecular Weight Approx. 298.30 g/mol [1]
Isotopic Purity Typically ≥99 atom % ¹³C[1]
Appearance White to off-white powder[1]
Solubility Soluble in DMSO and DMF; insoluble in water[1]
Storage Conditions 2-8°C, desiccated, protected from light[3]

Principles and Mechanisms: The Power of Isotope Dilution Mass Spectrometry

The primary application of GLYCINE-N-FMOC (1-13C) in quantitative analysis is through a technique known as Isotope Dilution Mass Spectrometry (IDMS).[10][11] This method relies on the addition of a known amount of the ¹³C-labeled internal standard to a sample containing the unlabeled analyte of interest (in this case, Fmoc-glycine or a glycine-containing peptide).

The fundamental principle is that the labeled and unlabeled compounds behave identically during sample extraction, purification, and ionization in the mass spectrometer.[12] By measuring the ratio of the mass spectrometer signal intensity of the unlabeled analyte to the labeled internal standard, one can accurately calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for analyte loss during sample preparation and variations in instrument response.[13]

Caption: Workflow for quantitative analysis using Isotope Dilution Mass Spectrometry with a ¹³C-labeled internal standard.

Applications of GLYCINE-N-FMOC (1-13C)

Internal Standard for Accurate Quantification

The most direct application of GLYCINE-N-FMOC (1-13C) is as an internal standard for the quantification of Fmoc-glycine or glycine-containing peptides in various matrices. This is particularly relevant in drug development for pharmacokinetic studies and in clinical research for biomarker quantification.[5][10]

Scenario: Quantification of a small peptide drug containing a glycine residue in plasma.

By spiking the plasma sample with a known concentration of the corresponding peptide synthesized with GLYCINE-N-FMOC (1-13C), researchers can achieve highly accurate and precise quantification, even at low concentrations. The stable isotope-labeled peptide will co-elute with the unlabeled drug, effectively normalizing for any matrix effects that might suppress or enhance the ion signal.[9]

Building Block in Solid-Phase Peptide Synthesis (SPPS)

GLYCINE-N-FMOC (1-13C) serves as a valuable building block in Fmoc-based SPPS to create isotopically labeled peptides.[14] These labeled peptides are crucial tools in quantitative proteomics, where they are used as internal standards for the absolute quantification of proteins (a technique often referred to as AQUA - Absolute QUantification of proteins).

The synthesis follows standard Fmoc-SPPS protocols, where the ¹³C-labeled glycine is incorporated at the desired position in the peptide sequence.[14] Mass spectrometry is then used not only for the final quantification but also to monitor the efficiency of each coupling step during the synthesis and to verify the purity of the final labeled peptide.[13][15]

Caption: Workflow for incorporating GLYCINE-N-FMOC (1-13C) in Solid-Phase Peptide Synthesis.

Tracer in Metabolic Flux Analysis

In metabolic flux analysis (MFA), ¹³C-labeled compounds are used to trace the flow of atoms through metabolic pathways.[2][16] By providing cells or organisms with a substrate containing GLYCINE-N-FMOC (1-13C) (after removal of the Fmoc group), researchers can monitor the incorporation of the ¹³C label into various downstream metabolites using mass spectrometry.[1] This provides valuable insights into the activity of different metabolic routes under specific conditions, which is crucial for understanding diseases like cancer and for metabolic engineering applications.[17]

Experimental Protocols

Protocol for Quantification of a Glycine-Containing Peptide using Isotope Dilution LC-MS/MS

This protocol provides a general framework for the quantification of a target peptide in a biological matrix (e.g., plasma) using a ¹³C-labeled version of the peptide synthesized with GLYCINE-N-FMOC (1-13C) as an internal standard.

Materials:

  • Target peptide standard (unlabeled)

  • ¹³C-labeled peptide internal standard (IS)

  • Biological matrix (e.g., rat plasma)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solvent (e.g., ACN with 1% FA)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the unlabeled target peptide in a suitable solvent (e.g., 50% ACN in water).

    • Prepare a 1 mg/mL stock solution of the ¹³C-labeled IS in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Perform serial dilutions of the unlabeled peptide stock solution with the biological matrix to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 50 µL of each calibration standard, QC, and unknown sample, add 10 µL of the IS working solution (diluted from the stock to a concentration that provides an appropriate MS signal, e.g., 100 ng/mL).

    • Vortex briefly to mix.

    • Add 200 µL of cold protein precipitation solvent.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions (Example for a Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing the unlabeled peptide and the IS.

      • Set up Multiple Reaction Monitoring (MRM) transitions for both the unlabeled peptide and the ¹³C-labeled IS. The precursor ion for the IS will be shifted by the mass of the incorporated ¹³C atoms. The fragment ions may be the same or also shifted depending on the fragmentation pattern.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of the unlabeled peptide and the IS.

    • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the unknown samples and QCs from the calibration curve.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing Column degradation; Inappropriate mobile phase; Sample overload.Use a new column; Optimize mobile phase pH and organic content; Inject a smaller sample volume.
High Background Noise Contaminated mobile phase or LC system; Dirty ion source.Use fresh, high-purity solvents; Clean the LC system and MS ion source according to the manufacturer's instructions.
Inconsistent IS Response Inaccurate pipetting of IS; Degradation of IS; Incomplete dissolution of IS.Use calibrated pipettes; Prepare fresh IS solutions; Ensure complete dissolution of the IS stock.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfering with ionization.Optimize chromatographic separation to better resolve the analyte from interferences; Use a more effective sample cleanup method (e.g., solid-phase extraction).
No or Low Signal for Analyte/IS Incorrect MS parameters; Clogged ESI needle; Instrument malfunction.Re-optimize MS parameters; Clean or replace the ESI needle; Consult instrument service engineer.

Conclusion

GLYCINE-N-FMOC (1-13C) is a versatile and powerful tool for enhancing the precision and reliability of mass spectrometry-based analyses. Its application as an internal standard in isotope dilution mass spectrometry provides a robust method for accurate quantification, while its role as a building block in peptide synthesis enables the production of essential reagents for quantitative proteomics. Furthermore, its utility as a tracer in metabolic flux analysis offers deep insights into cellular metabolism. By understanding the principles behind its use and adhering to meticulous experimental protocols, researchers, scientists, and drug development professionals can leverage the full potential of this stable isotope-labeled amino acid to advance their scientific discoveries.

References

  • Bueschl, C., et al. (2014). A new method for the determination of the carbon isotope distribution in single compounds and the number of carbons of each metabolite. Metabolomics, 10, 893-903.
  • Allen, D. K., & Ohlrogge, J. B. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal, 75(2), 181-190.
  • Lane, A. N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 93.
  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. (2020).
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Li, W., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3336-3345.
  • National Institute of Standards and Technology. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Retrieved from [Link]

  • Parker, R. B., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(34), 6213-6218.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

  • Wu, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 258-274.
  • Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3045-3054.
  • Gonzalez-Antuña, A., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Talanta, 268(Pt 1), 125301.
  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(5), 1-11.
  • Wu, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 258-274.
  • Jayawardene, K. L., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1645-1654.
  • Quaglia, M., et al. (2012). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. Analytical Chemistry, 84(11), 4949-4956.
  • Sidney, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23455-23463.
  • University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]

  • Röst, H. (2015, December 1). Isotope Labeled Standards in Skyline. [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 93.
  • Dunning, C. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification [Video]. YouTube. [Link]

  • International Livestock Research Institute. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Krijgsveld, J., et al. (2003). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Mass Spectrometry Reviews, 22(4), 265-284.
  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 53(8), 1547-1557.

Sources

Method

Metabolic flux analysis with GLYCINE-N-FMOC (1-13C) tracer

Application Note: Metabolic Stability & Flux Analysis of Fmoc-Glycine-(1-13C) Precursors Executive Summary This application note details the protocol for utilizing N-(9-Fluorenylmethoxycarbonyl)-Glycine-(1-13C) (Fmoc-Gly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Stability & Flux Analysis of Fmoc-Glycine-(1-13C) Precursors

Executive Summary

This application note details the protocol for utilizing N-(9-Fluorenylmethoxycarbonyl)-Glycine-(1-13C) (Fmoc-Glycine-1-13C) as a metabolic probe. Unlike standard metabolic flux analysis (MFA) which uses free amino acids, this protocol is designed specifically for drug development professionals studying the pharmacokinetics (PK), stability, and "prodrug" activation rates of Fmoc-capped peptides or peptidomimetics.

The method quantifies two distinct flux vectors:[1]

  • Release Flux: The rate of Fmoc deprotection (hydrolysis/cleavage) to release free [1-13C]Glycine.

  • Metabolic Flux: The subsequent incorporation of the released [1-13C]Glycine into the central carbon metabolism (Serine, Glutathione, Purines).

Scientific Basis & Mechanism

The Dual-Stage Flux Model

Fmoc-Glycine-1-13C is chemically protected at the N-terminus. It cannot be metabolized by standard glycine-utilizing enzymes (e.g., Glycine Cleavage System, SHMT) until the Fmoc group is removed. Therefore, the appearance of downstream metabolites (e.g., [1-13C]Serine) serves as a direct readout of the upstream deprotection kinetics.

  • Stage 1 (Activation): Fmoc-Glycine-1-13C

    
     Free [1-13C]Glycine + Dibenzofulvene derivative.
    
  • Stage 2 (Assimilation): Free [1-13C]Glycine

    
     [1-13C]Serine (via SHMT) or [1-13C]Glutathione.
    
Pathway Visualization

MetabolicPathway cluster_legend Legend FmocGly Fmoc-Glycine-(1-13C) (Exogenous Probe) FreeGly Free Glycine-(1-13C) (Intracellular Pool) FmocGly->FreeGly Hydrolysis/Esterase (Rate Limiting Step) Serine Serine-(1-13C) FreeGly->Serine SHMT1/2 GSH Glutathione (GSH) FreeGly->GSH GCS Purines Purine Synthesis FreeGly->Purines GAR Transformylase L1 Precursor L2 Metabolite

Figure 1: The metabolic fate of Fmoc-Glycine-1-13C. The flux into Serine and GSH is gated by the deprotection rate of the Fmoc group.

Experimental Protocol

Materials & Reagents
  • Tracer: Fmoc-Glycine-1-13C (Isotopic Purity >99%).[2]

  • Solvent: Anhydrous DMSO (Fmoc-Glycine is hydrophobic and insoluble in pure water).

  • Cell System: Hepatocytes (HepG2) or Plasma (for stability testing).

  • Quenching Solution: 80:20 Acetonitrile:Water + 0.1% Formic Acid (Critical: Do not use basic quenching agents like ammonium bicarbonate, as high pH induces artificial Fmoc cleavage).

Step-by-Step Workflow

Step 1: Tracer Preparation

  • Dissolve Fmoc-Glycine-1-13C in DMSO to create a 100 mM stock solution.

  • Dilute into pre-warmed culture media to a final concentration of 50–200 µM. Note: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Step 2: Pulse-Chase Experiment

  • Seed cells in 6-well plates (10^6 cells/well).

  • Replace media with Tracer Media (t=0).

  • Collect samples at time points: 0, 15, 30, 60, 120, 240 min.

  • Media Collection: Collect 50 µL supernatant for extracellular stability analysis.

  • Cell Collection: Wash cells 2x with ice-cold PBS (pH 7.4).

Step 3: Metabolite Extraction (Critical)

  • Add 500 µL cold Quenching Solution (Acidic ACN) directly to the well.

  • Scrape cells on ice; transfer to microcentrifuge tubes.

  • Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer supernatant to LC-MS vials. Do not dry down with heat, as this may degrade the Fmoc moiety.

Analytical Workflow Diagram

Workflow cluster_analysis MS Detection Modes Step1 1. Tracer Prep (DMSO Stock) Step2 2. Cell Incubation (Time Course) Step1->Step2 Step3 3. Acidic Quench (ACN + 0.1% FA) Step2->Step3 Stop Metabolism Step4 4. Dual LC-MS/MS Method Step3->Step4 Analyze Supernatant ModeA Mode A: C18 Column Target: Fmoc-Glycine Step4->ModeA ModeB Mode B: HILIC Column Target: Free Gly/Ser Step4->ModeB

Figure 2: Experimental workflow emphasizing the split analysis for hydrophobic (Fmoc) and hydrophilic (Free) metabolites.

LC-MS/MS Acquisition Parameters

Because Fmoc-Glycine is hydrophobic and free Glycine is highly polar, a single chromatographic run is often insufficient. Two methods or a specialized mixed-mode column are recommended.

Table 1: Mass Spectrometry Settings (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention ModeCollision Energy
Fmoc-Gly-1-13C 299.1 [M+H]+179.1 (Fmoc+)C18 / Reverse Phase20 eV
Fmoc-Gly-1-13C 299.1 [M+H]+76.0 (Gly-13C)C18 / Reverse Phase35 eV
Free Gly-1-13C 77.0 [M+H]+31.0HILIC15 eV
Serine-1-13C 107.0 [M+H]+61.0HILIC12 eV

Note: The Fmoc group typically fragments to yield a characteristic fluorenyl cation at m/z 179.

Data Analysis & Flux Calculation

Stability/Deprotection Rate ( )

Plot the concentration of Fmoc-Glycine-1-13C in the media/cell lysate over time. Fit to a first-order decay model:



Downstream Metabolic Flux

Calculate the Fractional Isotopic Enrichment (FIE) of Serine M+1.



If FIE of Serine increases, it confirms that:

  • Fmoc was cleaved.

  • The released [1-13C]Glycine entered the mitochondria.

  • SHMT converted Glycine

    
     Serine.
    

Interpretation Guide:

  • High Fmoc / Low Serine: High stability, poor prodrug activation.

  • Low Fmoc / High Glycine / Low Serine: Rapid cleavage, but metabolic bottleneck at SHMT.

  • Low Fmoc / High Serine: Rapid cleavage and rapid assimilation (Low stability).

Technical Notes & Troubleshooting

  • Spontaneous Hydrolysis: Fmoc is base-labile. Ensure all buffers (PBS, Mobile Phase) are pH < 7.5. Avoid glass vials washed with high-pH detergents unless thoroughly rinsed.

  • Solubility Crash: If the media turns cloudy upon adding the tracer, the Fmoc-Glycine has precipitated. Reduce concentration or increase BSA (Bovine Serum Albumin) in media to act as a carrier.

  • Alternative Derivatization: If you cannot run HILIC for free glycine, you can derivatize the supernatant (post-incubation) with Benzoyl Chloride or Dansyl Chloride to make the free glycine retainable on a C18 column.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 13C labeled synthetic peptides

Technical Support Center | Topic: 13C Labeled Synthetic Peptides Mission Statement Welcome to the Stable Isotope Purification Hub. As Senior Application Scientists, we understand that purifying C-labeled peptides is not...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Topic: 13C Labeled Synthetic Peptides

Mission Statement

Welcome to the Stable Isotope Purification Hub. As Senior Application Scientists, we understand that purifying


C-labeled peptides is not merely a chromatographic task—it is an economic one. Unlike standard peptides, every milligram of loss represents a significant financial sunk cost due to the high price of isotopically enriched amino acids.

This guide prioritizes Yield Conservation and Isotopic Integrity . We move beyond generic HPLC protocols to address the specific physicochemical behaviors of heavy-isotope peptides.

Module 1: Pre-Purification Assessment (The "Triage")

Before touching the HPLC, you must secure solubility.[1][2][3] A common failure mode is injecting a "cloudy" supernatant, leading to column fouling and massive yield loss.

Expert Insight:


C-labeling does not significantly alter hydrophobicity compared to the native sequence (unlike Deuterium, which can alter retention). However, if your native sequence is aggregation-prone, the 

C version will be too.
Solubility Decision Matrix

Goal: Dissolve crude peptide at 5–10 mg/mL without precipitation.

Solvent ClassExamplesApplicationRisk Factor
Aqueous Acid 0.1% TFA, 10% Acetic AcidStandard hydrophilic peptides.Low. Ideal for RP-HPLC.
Organic Modifier 10-20% Acetonitrile (ACN) or IsopropanolHydrophobic peptides.Medium. High % organic can cause breakthrough on the column (peptide won't bind).
Chaotropes 6M Guanidine-HCl or 8M UreaAggregated/Amyloid-like peptides.High. Must be removed immediately; incompatible with MS if not desalted.
Fluorinated HFIP (Hexafluoroisopropanol)Extreme hydrophobicity (e.g., transmembrane).High. Must be diluted significantly before injection.
Workflow: Solubilization Logic

SolubilityLogic Start Crude 13C-Peptide CheckAq Attempt Dissolution in Buffer A (0.1% TFA) Start->CheckAq IsSoluble Clear Solution? CheckAq->IsSoluble Inject Proceed to HPLC (Filter 0.45 µm) IsSoluble->Inject Yes AddOrg Add 10-20% ACN or Isopropanol IsSoluble->AddOrg No (Cloudy/Pellet) CheckOrg Clear Solution? AddOrg->CheckOrg CheckOrg->Inject Yes AddChao Add 6M Guanidine-HCl or Formic Acid CheckOrg->AddChao No Dilute Dilute 1:5 with Buffer A prior to injection AddChao->Dilute Dilute->Inject

Figure 1: Decision tree for solubilizing hydrophobic


C peptides while protecting the HPLC column.
Module 2: The Core Workflow (RP-HPLC Strategy)

The Myth of the Isotope Effect: Users often ask if they need to change their gradient for


C peptides.
  • Fact:

    
    C and 
    
    
    
    N substitutions generally display negligible isotope effects on retention time in Reversed-Phase HPLC (RP-HPLC) [1].
  • Contrast: This differs from Deuterium (

    
    H), which often causes a slight decrease in retention time (the "Deuterium Isotope Effect") due to changes in C-D bond vibration affecting hydrophobicity [2].
    
Protocol: The "Yield-First" Purification

Objective: Maximize recovery of the expensive labeled material.

  • Column Selection:

    • < 30 residues: C18 (Standard).

    • > 30 residues or Hydrophobic: C4 or C8 (Wide pore, 300Å). Why? Prevents irreversible adsorption of the peptide to the stationary phase [3].

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Water (Ion-pairing agent improves peak shape).

    • Buffer B: 0.1% TFA in Acetonitrile.[4]

  • Gradient Engineering (Shallow is Safe):

    • Run a "scout run" with 10 µg of peptide.

    • Identify the elution %B (e.g., elutes at 35% B).

    • Production Gradient: Start 5% below elution point, end 5% above, over 20-30 minutes. (e.g., 30% B to 40% B).

    • Benefit: Increases resolution between the product and "deletion sequences" (impurities missing one amino acid) without wasting solvent.

  • Temperature Control:

    • Set column oven to 40°C - 60°C .

    • Why? Reduces backpressure and disrupts secondary structures/aggregation, sharpening the peak and increasing concentration in the collected fraction [4].

Module 3: Post-Purification (TFA Removal)

Critical Warning: If your


C peptide is destined for NMR  or biological assays , you must remove Trifluoroacetate (TFA).
  • NMR: TFA ions associate with the peptide, causing extra signals (19F) and potentially broadening

    
    C/
    
    
    
    N peaks.
  • Biology: TFA is cytotoxic and can inhibit cellular assays.

Protocol: HCl Exchange (The Gold Standard)

This method replaces the TFA counter-ion with Chloride (Cl-).

  • Dissolution: Dissolve the purified, lyophilized peptide in 10–100 mM HCl (approx. 1 mg/mL).

  • Incubation: Let stand for 5 minutes at room temperature.

  • Freezing: Freeze immediately in liquid nitrogen (to prevent acid hydrolysis of sensitive residues like Asp-Pro).

  • Lyophilization: Freeze-dry to a powder.

  • Repetition: Repeat steps 1-4 three times .

  • Verification: Verify removal via Ion Chromatography (IC) or 19F-NMR [5].

Module 4: Quality Control & Validation

Validating


C enrichment requires understanding Mass Spectrometry (MS) isotopic envelopes.
  • Unlabeled Peptide: Shows a "monoisotopic" peak (all

    
    C) followed by small natural abundance 
    
    
    
    C peaks (M+1, M+2).
  • Fully Labeled Peptide: The entire envelope shifts.

    • Calculation: Shift = (Number of labeled Carbons) × (Mass difference between

      
      C and 
      
      
      
      C ≈ 1.003 Da).
Visualizing the Validation Logic

QC_Validation Sample Purified Fraction MS_Analysis ESI-MS / LC-MS Sample->MS_Analysis CheckMass Observe Mass Shift? MS_Analysis->CheckMass Calc Calculate Expected Shift: (# 13C atoms) * 1.003 Da CheckMass->Calc Verify PurityCheck Check Isotopic Purity (Absence of M-1 peak) CheckMass->PurityCheck Yes Fail QC FAIL: Incomplete Labeling CheckMass->Fail No (Native Mass) Pass QC PASS: Correct Mass & >95% Enrichment PurityCheck->Pass Clean Envelope PurityCheck->Fail Significant M-1

Figure 2: Workflow for validating isotopic enrichment and chemical purity.

Troubleshooting Guides (FAQs)
Q1: I see "Ghost Peaks" or broad humps instead of a sharp peak. Is my isotope impure?

Diagnosis: This is rarely an isotope issue. It is likely peptide aggregation or conformational interconversion . Solution:

  • Heat it up: Run the HPLC column at 60°C. This forces the peptide into a single conformation and breaks aggregates.

  • Change pH: If stable, switch to a high pH buffer (Ammonium Bicarbonate, pH 8-10) for the run, as this changes the charge state and repulsion forces.

Q2: My yield is lower than expected. Where did the peptide go?

Diagnosis: The peptide likely adsorbed to the column (hydrophobic loss) or precipitated before injection. Solution:

  • Check the Guard Column: Often, the peptide crashes out here. Replace it.

  • Switch to C4: If using a C18, the hydrophobic interaction may be too strong. Switch to a C4 column to allow easier elution.

  • Solvent Wash: Inject 100% TFE (Trifluoroethanol) or HFIP to strip the column and check if the peptide elutes. If it does, your gradient was insufficient.

Q3: Can I mix 13C-peptide with the native peptide for co-purification?

Answer: Yes, but proceed with caution. Since


C and 

C peptides co-elute [1], you cannot separate them by HPLC.
  • Use Case: If you are using the

    
    C peptide as an internal standard (SIS) for quantification, you can add it to the biological sample early and process them together.
    
  • Purification: Do not mix them if you need to isolate the

    
    C peptide alone later. You will never separate them chromatographically.
    
Q4: How do I calculate the exact mass for the mass spec settings?

Answer: Do not use the "Average Mass" from a standard periodic table. You must use the Monoisotopic Mass of the specific isotopes.

  • 
    C = 12.00000
    
  • 
    C = 13.00335
    
  • Formula: (Count of

    
    C × 12.00000) + (Count of 
    
    
    
    C × 13.00335) + (Sum of other monoisotopic masses).
References
  • Zhang, G., &Dn, B. (2014).[5] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Link

  • Tu, J., et al. (2010). Stable Isotope Labeled Peptides: Precision Tools for Research. JPT Peptide Technologies.[6] Link

  • YMC America. (n.d.). Strategic peptide purification: Designing Purification Methods for Hydrophobic Peptides. Link

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Link

  • LifeTein. (n.d.).[7] How to remove peptide TFA salt? Technical Support FAQ. Link

Sources

Optimization

Technical Support Center: Enhancing Resolution in NMR Spectra of 13C Labeled Proteins

Current Status: Online Agent: Senior Application Scientist Ticket ID: NMR-13C-RES-OPT Welcome to the Advanced NMR Support Hub You have reached the Tier 3 Technical Support regarding resolution enhancement for 13C-labeled...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: NMR-13C-RES-OPT

Welcome to the Advanced NMR Support Hub

You have reached the Tier 3 Technical Support regarding resolution enhancement for 13C-labeled proteins. This guide addresses the physical limits of relaxation, isotopic labeling strategies, and acquisition parameters required to resolve complex spectral overlap in large biomolecules (>25 kDa).

Below you will find targeted troubleshooting guides, validated protocols, and decision-making frameworks designed to optimize your spectral resolution.

Part 1: Isotopic Labeling & Sample Engineering

Q: My protein is 45 kDa. I am seeing severe line broadening in the 13C dimension of my HSQC. Standard uniform 13C/15N labeling was used.[1] What is the root cause?

A: The root cause is likely dipolar relaxation efficiency driven by the slow molecular tumbling of your 45 kDa protein.

In protonated samples, the dominant relaxation mechanism for 13C nuclei is the dipolar interaction with attached protons (


). As the rotational correlation time (

) increases with molecular weight, the transverse relaxation rate (

) increases, leading to broad linewidths (

).

The Fix: Partial or Full Deuteration. Replacing non-exchangeable protons with deuterium (


) drastically reduces these dipolar interactions because the gyromagnetic ratio of deuterium is 

lower than that of a proton. This increases the

relaxation time, resulting in sharper lines.
  • Recommendation: For a 45 kDa protein, switch to a Deuterated background ( >70% D2O) .

  • Advanced Strategy: If you require side-chain information, utilize ILV Methyl Labeling . This protonates only the methyl groups of Isoleucine (

    
    ), Leucine, and Valine in a deuterated background, creating "islands" of high mobility and sharp signal.
    
Protocol: ILV Methyl Labeling Workflow

This workflow ensures specific protonation of methyl groups while maintaining a silent deuterated background.

ILV_Labeling_Workflow cluster_precursors Precursor Cocktail Start Start: E. coli Transformation Adaptation Adaptation Phase Stepwise D2O increase (0% -> 50% -> 100% M9) Start->Adaptation Growth Growth Phase 37°C in 99% D2O M9 (Deuterated Glucose) Adaptation->Growth OD600 ~ 0.6 Precursor Add Precursors (1 hr prior to induction) Growth->Precursor Target OD reached Induction Induction Add IPTG Precursor->Induction Wait 1 Hour Harvest Harvest & Purify Induction->Harvest Expression Time Note alpha-ketobutyrate (Ile) alpha-ketoisovalerate (Leu/Val) Note->Precursor

Figure 1: Step-by-step workflow for producing ILV-methyl labeled proteins in a deuterated background.

Part 2: Pulse Sequence Optimization

Q: I am observing "multiplet" structures or splitting in the indirect (13C) dimension of my HSQC. How do I decouple this to improve resolution?

A: You are likely seeing homonuclear


 scalar couplings  (J-couplings), typically 35-55 Hz for 

. In a standard HSQC, these evolve during the

period, splitting your peaks and reducing effective resolution.

The Fix: Constant-Time HSQC (CT-HSQC). Switch to a Constant-Time HSQC pulse sequence.[2] In CT-HSQC, the total evolution time


 is kept constant while the chemical shift is encoded by shifting a 

pulse.
  • Mechanism: If the constant time delay

    
     is set to 
    
    
    
    , the cosine modulation of the coupling refocuses exactly at the end of the period.
  • Result: The multiplet collapses into a singlet.

  • Trade-off: You are limited in the maximum evolution time (

    
    ), which limits the ultimate achievable resolution compared to a standard HSQC if relaxation allows for very long sampling. However, for 13C in proteins, the decoupling benefit usually outweighs the 
    
    
    
    limitation.

Q: When should I use Non-Uniform Sampling (NUS)?

A: Use NUS when you are resolution-limited in the indirect dimension but cannot afford the experimental time to sample the full Nyquist grid.

  • Scenario: To resolve two 13C peaks separated by 0.2 ppm (approx 30 Hz at 600 MHz), you need an acquisition time (

    
    ) of 
    
    
    
    . In a linear sampling scheme, this might require hundreds of increments (days of time).
  • Solution: NUS randomly samples only a percentage (e.g., 25-50%) of these points. Reconstruction algorithms (like Compressed Sensing or Maximum Entropy) recover the full frequency spectrum.

Decision Matrix: Pulse Sequence Selection
Protein SizeLabeling SchemeRecommended 2D ExpWhy?
< 20 kDa U-13C, U-15NStandard 13C-HSQC

is long; high resolution achievable without CT.
20 - 40 kDa U-13C, U-15NCT-HSQC Removes Jcc broadening; improves spectral simplicity.
> 40 kDa Deuterated + ILVMethyl-TROSY Exploits HMQC interference to cancel relaxation; critical for large systems.
Low Conc. AnySOFAST-HMQC Fast recycling allows more scans per unit time (sensitivity focus).
Part 3: Troubleshooting & Data Processing

Q: My NUS reconstruction shows "noise-like" artifacts or ridges. Is my sample degraded?

A: Not necessarily. This is often a sampling artifact or reconstruction parameter error , not sample degradation.

  • Diagnosis: If the artifacts follow the "ridges" of strong peaks, it is likely undersampling or poor reconstruction regularization.

  • Action:

    • Check your Sampling Density : Ensure you acquired at least 20-30% of the grid for complex spectra.

    • Apodization: Ensure the reconstruction software (e.g., hmsIST, SMILE, MDD) applies a proper window function after reconstruction, not before.

    • Algorithm Check: If using Maximum Entropy, ensure the "noise level" parameter is not set too low (fitting noise) or too high (losing weak signals).

Troubleshooting Guide: Common Resolution Issues
SymptomProbable CauseVerificationCorrective Action
Broad Lines (Global) High ViscosityCheck solvent lock level & temp.Increase Temperature (e.g., 25°C -> 35°C). Use Shigemi tubes.
Broad Lines (Local) Conformational Exchange (

)
Run CPMG relaxation dispersion.Change pH or Temperature to shift exchange regime.
Split Peaks (F1) J-Coupling EvolutionMeasure splitting (~35Hz).Switch to Constant-Time (CT) HSQC .
Phase Twisted Lines Bad Phasing / Delay ErrorCheck 1st increment phase.Re-process with careful phase correction; check pulse program delays.
Weak Signal (High MW) Dipolar RelaxationCalculate expected correlation time.Deuterate the sample. Use TROSY sequences.
Logic Map: Optimization Strategy

The following diagram illustrates the decision logic for maximizing resolution based on your specific sample constraints.

Resolution_Strategy Start Start: Resolution Issue CheckMW Check Molecular Weight Start->CheckMW SmallProt < 25 kDa CheckMW->SmallProt LargeProt > 25 kDa CheckMW->LargeProt CheckCoupling Are peaks split in F1? SmallProt->CheckCoupling CheckDeut Is sample Deuterated? LargeProt->CheckDeut UseCT Action: Use CT-HSQC CheckCoupling->UseCT Yes CheckTime Is Exp Time Limited? CheckCoupling->CheckTime No Deuterate Action: Deuterate (>70%) CheckDeut->Deuterate No UseTROSY Action: Use Methyl-TROSY CheckDeut->UseTROSY Yes UseTROSY->CheckTime UseNUS Action: Enable NUS (25-50%) CheckTime->UseNUS Yes

Figure 2: Decision tree for selecting the optimal resolution enhancement strategy.

References
  • Peak Proteins. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. Available at: [Link]

  • Pervushin, K., et al. Transverse Relaxation-Optimized Spectroscopy (TROSY) for NMR Studies of Aromatic Spin Systems in 13C-Labeled Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Tugarinov, V., et al. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors. Journal of Biomolecular NMR.[3][4] Available at: [Link]

  • Bruker. Non-Uniform Sampling (NUS).[5] Available at: [Link]

  • CUNY ASRC. 13C-HSQC (Conventional vs Constant-time).[6] Available at: [Link][7]

Sources

Reference Data & Comparative Studies

Validation

Validation of 13C incorporation in peptides by mass spectrometry

This guide serves as a technical resource for researchers and drug development professionals. It compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against alternative methodologies (NMR, LRMS) for validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and drug development professionals. It compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against alternative methodologies (NMR, LRMS) for validating Carbon-13 (


) incorporation in peptides.

Validation of Incorporation in Peptides by Mass Spectrometry

A Comparative Technical Guide for Precision Proteomics

Executive Summary: The Cost of Isotopic Impurity

In quantitative proteomics (SISCAPA, SILAC) and metabolic flux analysis, the integrity of your data relies entirely on the Incorporation Efficiency (IE) of your stable isotope labels. A peptide labeled as "99%


" that actually contains 95% 

introduces a systematic error in quantification that no software normalization can fully correct.

This guide evaluates High-Resolution Mass Spectrometry (HRMS) as the superior validation modality, comparing it against Nuclear Magnetic Resonance (NMR) and Low-Resolution MS (LRMS). We demonstrate that HRMS offers the optimal balance of sensitivity, isotopic resolution, and throughput required for modern drug development pipelines.

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts the three primary methods for validating isotopic incorporation.

Table 1: Performance Matrix of Validation Methodologies
FeatureHigh-Resolution MS (HRMS) Nuclear Magnetic Resonance (NMR) Low-Resolution MS (LRMS)
Primary Utility Gold Standard for peptide QC & Flux Analysis.Structural "Ground Truth" for pure compounds.Rapid molecular weight confirmation.
Sensitivity Femtomole (fmol) range.Millimole (mmol) range (requires mg amounts).Picomole (pmol) range.
Isotopic Resolution Resolves isotopic fine structure (neutron binding energy).Site-specific resolution; 100% accurate for position.Cannot resolve

from

or

overlaps.
Throughput High (LC-MS automation).Low (Long acquisition times).High (MALDI/Direct Infusion).
Limitation Requires deconvolution of charge states.Prohibitively low sensitivity for biological extracts.Fails to detect minor isotopic impurities (<1%).
Expert Insight: Why HRMS Wins

While NMR is the definitive method for determining positional isotopomers (e.g., confirming the label is on the


-carbon), it is impractical for the micro-scale synthesis often used in proteomics. LRMS  (e.g., standard MALDI-TOF or QQQ) often merges the isotopic envelope, masking "scrambling" or incomplete coupling steps.

HRMS (Orbitrap or FT-ICR) allows for Isotopic Envelope Analysis . Because the mass of a neutron in


 (1.00335 Da shift) is distinct, HRMS can validate not just the presence of the label, but the purity of the incorporation across the entire peptide population.

Technical Deep Dive: The HRMS Validation Protocol

This protocol outlines a self-validating system for determining Incorporation Efficiency (IE) using an Orbitrap-class instrument.[1]

Phase 1: Experimental Workflow

1. Sample Preparation:

  • Synthetic Peptides: Reconstitute lyophilized standard to 1 pmol/µL in 0.1% Formic Acid (FA).

  • Metabolic Samples: Perform tryptic digest, desalt (C18 StageTip), and resuspend in 0.1% FA.

2. LC-MS Acquisition:

  • Column: C18 Reverse Phase (e.g., 15 cm x 75 µm).

  • Gradient: Short 15-min gradient (5-40% B) is sufficient for pure standards.

  • MS Parameters:

    • Resolution: >60,000 @ 200 m/z (Critical for resolving isotopic peaks).

    • AGC Target:

      
       (Prevent space-charging which distorts peak shapes).
      
    • Scan Range: Narrow window centered on theoretical

      
       of the labeled peptide.
      
Phase 2: Data Analysis & Calculation

To validate incorporation, you must compare the Observed Isotopic Distribution against the Theoretical Distribution .

Step 1: Extract the Isotopic Envelope Identify the monoisotopic peak (


) and the labeled peak (

). For a peptide with

labeled carbons, the shift is:

Step 2: Calculate Incorporation Efficiency (IE) For a fully labeled synthetic peptide, the "light" (unlabeled) peak should be effectively zero.



  • 
    :  Peaks representing incomplete incorporation (e.g., 
    
    
    
    ).

Step 3: The "Back-Exchange" Check If using metabolic labeling (e.g.,


-Glucose), check for isotopic scrambling . If the mass shift is non-integer or the peak width is broader than the theoretical simulation, metabolic scrambling (e.g., into Glutamate/Glutamine pools) has occurred.

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating


 peptides, ensuring data integrity before downstream application.

G Start Peptide Sample (Synthetic or Metabolic) PurityCheck Purity Assessment (HPLC/UV) Start->PurityCheck Decision Sample Quantity? PurityCheck->Decision NMR_Path NMR Analysis (Site-Specific Validation) Decision->NMR_Path High (>10 mg) HRMS_Path HRMS Analysis (Orbitrap/FT-ICR) Decision->HRMS_Path Low (<100 µg) DataProcess Isotopic Envelope Deconvolution NMR_Path->DataProcess Confirm Structure HRMS_Path->DataProcess Extract m/z Calc Calculate Incorporation Efficiency (IE) DataProcess->Calc Result_Pass PASS: IE > 99% (Valid for Quant) Calc->Result_Pass Pure Isotope Result_Fail FAIL: IE < 99% (Recalculate Concentration) Calc->Result_Fail Mixed Isotopes

Figure 1: Decision logic for selecting the appropriate validation modality based on sample availability and sensitivity requirements.

References

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry . Analytical Chemistry. [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays . Clinical Proteomic Tumor Analysis Consortium (CPTAC). [Link][2]

  • Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition . PubMed. [Link]

  • Stable Isotope-Labeled Peptides for Proteomic Applications . Cambridge Isotope Laboratories. [Link]

  • Isotopes: 13C - Mass Spectrometry Analysis . Chemistry LibreTexts. [Link]

Sources

Comparative

Comparative Guide: Fmoc-Glycine-1-13C in Advanced NMR &amp; Peptide Synthesis

Topic: Comparing GLYCINE-N-FMOC (1-13C) with other isotopic labels Content Type: Publish Comparison Guide Executive Summary In the landscape of stable isotope labeling, Fmoc-Glycine-1-13C (N-Fmoc-Glycine-1-13C) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing GLYCINE-N-FMOC (1-13C) with other isotopic labels Content Type: Publish Comparison Guide

Executive Summary

In the landscape of stable isotope labeling, Fmoc-Glycine-1-13C (N-Fmoc-Glycine-1-13C) represents a precision tool compared to the "blunt instrument" of uniform labeling.[1] While uniformly labeled (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) precursors are the industry standard for global structural determination, they introduce spectral crowding and scalar coupling splitting that can obscure fine dynamic details.

This guide analyzes the specific utility of carbonyl-labeled glycine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) in solid-state NMR (ssNMR), solution NMR relaxation studies, and metabolic tracking. By isolating the isotopic tag to the carbonyl carbon, researchers gain a non-perturbative probe for backbone dynamics and hydrogen bonding without the interference of homonuclear 

couplings.
Technical Profile & Mechanism of Action

Product Identity:

  • Chemical Name: N-(9-Fluorenylmethoxycarbonyl)glycine-1-13C[1][2][3][4]

  • Isotopic Target: Carbonyl Carbon (C1 position)[1]

  • Enrichment: Typically ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     atom % 
    
    
    
  • Application Domain: Solid-Phase Peptide Synthesis (SPPS), Biomolecular NMR, Metabolic Flux Analysis.[1]

The "Sensor" Mechanism: The 1-13C label transforms the glycine residue into a site-specific reporter. Unlike the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carbon (

), the carbonyl carbon possesses a large Chemical Shift Anisotropy (CSA) tensor. This makes it exceptionally sensitive to:
  • Hydrogen Bonding: The chemical shift of the carbonyl carbon changes significantly based on the H-bond status of the associated oxygen, acting as a direct sensor for secondary structure formation (e.g.,

    
    -helix vs. 
    
    
    
    -sheet).
  • Distance Measurements (REDOR): In solid-state NMR, the isolated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     spin serves as a distinct anchor point for measuring dipolar couplings to nearby 
    
    
    
    nuclei, enabling precise distance determination (
    
    
    ).
Comparative Analysis: 1-13C vs. Alternatives

The choice of label dictates the experimental resolution. The following table contrasts Fmoc-Glycine-1-13C with common alternatives.

Table 1: Isotopic Label Performance Matrix

FeatureFmoc-Glycine-1-13C (Site-Specific)Uniformly Labeled (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Fmoc-Glycine-2-13C (

-Carbon)
Natural Abundance
Spectral Resolution High. Single sharp peak (singlet). No ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

splitting.
Moderate/Low. Signals split by one-bond ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

couplings (~35-55 Hz).
High. Singlet (unless adjacent to other labels).[1]N/A. Signals lost in noise.
Information Content Local backbone dynamics, H-bonding, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

connectivity.
Global structure, side-chain assignment.[1]Backbone torsion angles (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

), side-chain dynamics.
Basic chemical identity (low sensitivity).[1]
Sensitivity High (concentrated isotope).[1] Ideal for relaxation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) studies.
Diluted by splitting. Relaxation data complex due to C-C dipolar interactions.High. Good for

detection.
Very Low (~1.1% sensitivity).
Cost Efficiency Moderate. Expensive per mg, but used sparingly for specific sites.[1]Low. High cost for entire protein labeling; often wasted on "silent" regions.Moderate. Similar to 1-13C.High. Free.[5]
Primary Use Case Distance measurement (REDOR), DNP-NMR, Metabolic flux.[1]Full protein structure determination (3D/4D NMR).[1]Side-chain packing, secondary structure propensity.[1]Routine purity checks.
Decision Logic: When to use 1-13C?

Use Fmoc-Glycine-1-13C when your hypothesis concerns inter-atomic distances or specific backbone dynamics .[1] If you need to solve a completely unknown 3D structure from scratch, start with Uniform Labeling. If you are refining a structure or measuring a specific interaction, switch to Site-Specific 1-13C.[1]

LabelSelection Start Experimental Goal Structure Solve Unknown 3D Structure Start->Structure Dynamics Probe Backbone Dynamics/H-Bonds Start->Dynamics Distance Measure Distance (e.g., Ligand-Protein) Start->Distance Uniform Use Uniformly Labeled (U-13C) Structure->Uniform Decision Specific Region of Interest? Dynamics->Decision SiteSpecific Use Site-Specific (1-13C or 2-13C) Distance->SiteSpecific Carbonyl Select Fmoc-Gly-1-13C SiteSpecific->Carbonyl H-Bonding/REDOR Alpha Select Fmoc-Gly-2-13C SiteSpecific->Alpha Torsion Angles Decision->Uniform No (Global) Decision->SiteSpecific Yes (Local)

Figure 1: Decision tree for selecting isotopic labels based on experimental objectives.

Deep Dive Applications
A. Solid-State NMR: REDOR Distance Measurement

Rotational Echo Double Resonance (REDOR) is the gold standard for measuring internuclear distances in solids.

  • The Challenge: In a uniformly labeled sample, the "dipolar truncation" effect (strong C-C couplings masking weaker interactions) makes measuring precise distances difficult.

  • The 1-13C Solution: By introducing a single Fmoc-Glycine-1-13C at a known position and an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     label at another, you create an isolated spin pair. The dephasing of the 
    
    
    
    signal by the
    
    
    pulses is directly proportional to the distance (
    
    
    ).
  • Result: Distances up to 5-6 Å can be measured with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     precision.
    
B. Dynamic Nuclear Polarization (DNP)

Recent studies utilize C-terminal [1-13C]Glycine residues as probes for DNP.[1]

  • Mechanism: The carbonyl carbon has no directly attached protons (unlike the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -carbon). This lack of a major relaxation pathway (dipolar coupling to H) leads to exceptionally long longitudinal relaxation times (
    
    
    
    ).
  • Benefit: Long

    
     allows the hyperpolarized signal to persist longer, enabling the tracking of metabolic conversion (e.g., enzymatic cleavage of the glycine) in real-time.
    
Experimental Protocol: Cost-Efficient SPPS Incorporation

Since Fmoc-Glycine-1-13C is significantly more expensive than standard amino acids, the synthesis protocol must shift from "excess" to "efficiency."[1] Standard SPPS uses 5-10 equivalents of amino acid; this is wasteful for isotopically labeled reagents.

Objective: Maximize coupling efficiency while using only 1.2 – 1.5 equivalents of the labeled glycine.

Step-by-Step Optimized Workflow
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.[1]

    • Perform standard deprotection of the previous Fmoc group (20% Piperidine/DMF).

    • Critical: Wash resin 5x with DMF and 3x with DCM to remove all traces of piperidine. Residual base will hydrolyze the expensive active ester.

  • Pre-Activation (The "Save-It" Step):

    • Do not add reagents directly to the resin.

    • In a separate dry vial, dissolve 1.2 equivalents of Fmoc-Glycine-1-13C.

    • Add 1.1 equivalents of HATU (High-efficiency coupling reagent).[1]

    • Add 2.5 equivalents of DIEA (Base).

    • Dissolve in minimal dry DMF (concentration ~0.2 - 0.3 M).[1]

    • Allow to activate for exactly 30-60 seconds .[1] (Color change to yellow is typical).[1]

  • Coupling:

    • Transfer the activated solution to the resin.[6]

    • Agitate gently for 2 to 4 hours (longer than the standard 45 mins).

    • Note: Glycine is sterically unhindered, so coupling is usually rapid, but the low equivalent count necessitates time for diffusion.

  • Monitoring (Kaiser Test):

    • Take a small aliquot of resin beads.

    • Perform a Kaiser test (ninhydrin).[1]

    • If Blue: Coupling incomplete.[7] Do not add more labeled glycine. Recouple with a small amount of unlabeled glycine if the loss is acceptable, or perform a second coupling with 0.5 eq of labeled glycine if purity is paramount.

    • If Colorless: Complete. Proceed to capping.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS_Workflow cluster_0 Preparation cluster_1 Activation (Vial) cluster_2 Reaction (Vessel) Resin Resin Deprotection Wash Extensive Washing Resin->Wash Coupling Coupling (2-4 Hours) Wash->Coupling Clean Resin Weigh Weigh 1.2 eq Label Activate Add HATU/DIEA (30 sec) Weigh->Activate Activate->Coupling Activated Ester Test Kaiser Test Coupling->Test Cap Capping (Ac2O) Test->Cap Colorless (Success) Recouple Recouple Test->Recouple Blue (Fail)

Figure 2: Optimized SPPS workflow for high-value isotopic labels, prioritizing reagent conservation.

References
  • Takeuchi, K., et al. (2021).[1] Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. Retrieved from [Link]

  • Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998).[1][8] 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2018).[1] Glycine as a setup compound for 13C CPMAS NMR. Retrieved from [Link]

  • Kuraoka, T., et al. (2022).[1] Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin-lattice relaxation time. ChemRxiv. Retrieved from [Link][1][9][10]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of NMR and MS Data for ¹³C Labeled Proteins

In the landscape of structural biology and drug development, the pursuit of high-fidelity molecular insights is paramount. While individual analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of structural biology and drug development, the pursuit of high-fidelity molecular insights is paramount. While individual analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, their true potential is unlocked when used in a synergistic, cross-validating manner. This guide provides an in-depth comparison and methodological framework for integrating NMR and MS, specifically for the analysis of ¹³C isotopically labeled proteins. By leveraging the complementary strengths of each technique, researchers can achieve a level of data confidence and structural detail that is unattainable with either method alone.

This document is intended for researchers, scientists, and drug development professionals who seek to enhance the accuracy and depth of their protein characterization studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Pillars of Analysis: NMR and MS

Understanding the unique strengths and weaknesses of both NMR and MS is the foundation for a successful cross-validation strategy.

Nuclear Magnetic Resonance (NMR): The Lens into Dynamics and Solution Structure

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structures of proteins in solution, closely mimicking their native physiological state.[1] By exploiting the magnetic properties of atomic nuclei, NMR provides rich information on conformational dynamics over a vast range of timescales, from picoseconds to seconds.[2] For proteins, isotopic labeling, particularly with ¹³C and ¹⁵N, is essential for resolving spectral overlap and enabling the assignment of resonances to specific atoms in the protein backbone and side chains.[2][3]

Key Strengths of NMR:

  • Atomic-resolution 3D structures in solution: Provides detailed structural models in a near-native environment.[1]

  • Protein dynamics: Uniquely capable of characterizing conformational changes and flexibility across multiple timescales.[2]

  • Interaction mapping: Techniques like Chemical Shift Perturbation (CSP) can precisely map ligand binding sites on the protein surface.[4][5]

Mass Spectrometry (MS): The Authority on Composition and Identity

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] In proteomics, MS is the gold standard for protein identification, sequence verification, and the characterization of post-translational modifications (PTMs).[7][8] Its high throughput and sensitivity allow for the analysis of complex mixtures and very small sample quantities.[7]

Key Strengths of MS:

  • Unambiguous mass determination: Provides precise molecular weight measurements of intact proteins and their fragments.

  • Sequence verification: Tandem MS (MS/MS) allows for the sequencing of peptides, confirming the protein's primary structure.[8][9]

  • PTM analysis: Excels at identifying and localizing modifications like phosphorylation, glycosylation, and acetylation.[8]

  • Quantification: Isotope labeling strategies enable accurate relative and absolute quantification of proteins.[10]

The Synergy: A Framework for Cross-Validation

Integrating NMR and MS creates a self-validating workflow where the data from one technique confirms and complements the other. This is particularly crucial when working with ¹³C labeled proteins, as the success of complex NMR experiments hinges on the quality and fidelity of the isotopic labeling.

CrossValidationWorkflow cluster_prep Protein Preparation cluster_ms Mass Spectrometry Validation cluster_nmr NMR Analysis cluster_integration Integrated Structural Insights P ¹³C Isotopic Labeling (e.g., in E. coli) MS1 Intact Mass Analysis (Confirm Label Incorporation) P->MS1 Quality Control NMR1 NMR Spectroscopy (e.g., ¹H-¹³C HSQC) P->NMR1 Sample for NMR MS2 Peptide Mapping (MS/MS) (Verify Sequence & PTMs) MS1->MS2 Proceed if labeling is correct MS2->NMR1 Confirm Identity NMR2 Structure Calculation & Interaction Studies (CSP) NMR1->NMR2 HDX HDX-MS (Dynamics & Conformation) NMR2->HDX Complementary Data Native Native MS (Stoichiometry & Interactions) NMR2->Native Complementary Data Result High-Confidence Structural Model NMR2->Result HDX->Result Native->Result

Figure 1: High-level workflow for the cross-validation of NMR and MS data.
Strategy 1: Verification of Isotope Incorporation

The 'Why': The fundamental assumption of quantitative NMR on isotopically labeled proteins is that the labeling is efficient and uniform. Incomplete or variable labeling can lead to signal attenuation, incorrect structural restraints, and misinterpretation of dynamic data. Mass spectrometry provides a direct and unambiguous measure of mass, making it the ideal tool to verify the extent of ¹³C incorporation.

The 'How' (MS):

  • Intact Mass Analysis: Analyze the purified ¹³C labeled protein using Electrospray Ionization (ESI) MS.

  • Comparison: Compare the measured molecular weight of the labeled protein to the theoretical mass of the unlabeled and the fully ¹³C labeled protein.

  • Validation: The mass shift should correspond directly to the number of carbon atoms replaced by ¹³C. This provides a global percentage of incorporation.

Self-Validation Check: The presence of a single, sharp peak at the expected mass for the labeled protein confirms high incorporation efficiency. A broad peak or multiple peaks indicate incomplete labeling or heterogeneity.

Strategy 2: Sequence, Purity, and PTM Confirmation

The 'Why': NMR spectra are exquisitely sensitive to the local chemical environment. An unexpected PTM, a single amino acid mutation, or protein degradation can cause significant chemical shift changes, complicating spectral assignment and potentially leading to an incorrect structure. MS/MS-based peptide mapping provides definitive confirmation of the protein's primary sequence and identifies any modifications.

The 'How' (MS):

  • Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.

  • Database Searching: The resulting fragmentation spectra are matched against a protein sequence database to identify the peptides and, by extension, the protein.[11] This process will confirm the amino acid sequence and pinpoint the location of any PTMs by identifying unexpected mass shifts on specific residues.

Self-Validation Check: Achieving high sequence coverage (>95%) with the peptide mapping data provides strong confidence in the protein's identity and integrity.

Strategy 3: Complementary Insights into Structure and Dynamics

The 'Why': While NMR provides high-resolution structural details, it can be challenging for larger proteins or systems with complex dynamics. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) offers a complementary view of protein conformation and dynamics in solution.[12][13] HDX-MS measures the rate at which backbone amide protons exchange with deuterium when the protein is placed in D₂O.[14] Regions that are highly flexible or solvent-exposed will exchange rapidly, while those buried in the protein core or involved in stable hydrogen bonds (like in α-helices and β-sheets) will exchange slowly.[15]

The 'How' (HDX-MS):

  • Labeling: Incubate the protein in a D₂O-based buffer for various time points.

  • Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature.

  • Digestion and Analysis: Digest the protein and analyze the peptide masses by MS. The mass increase of each peptide directly reflects its deuterium uptake.

Cross-Validation Point: The patterns of protection observed in HDX-MS should correlate with the secondary structure elements and buried regions identified in the NMR-derived structure. Discrepancies can highlight regions of conformational flexibility or areas where the structural model may need refinement.

Strategy 4: Validating Ligand Binding and Interaction Sites

The 'Why': Identifying how and where a drug candidate binds to its target protein is a cornerstone of drug development. Both NMR and MS offer powerful methods for this, and their combined use provides a rigorous validation of the binding interaction.

  • NMR Approach (Chemical Shift Perturbation): CSP mapping is a widely used NMR technique to identify binding sites.[4] Upon ligand binding, the chemical environment of nuclei near the binding site changes, causing their corresponding peaks in an NMR spectrum (e.g., a ¹H-¹⁵N or ¹H-¹³C HSQC) to shift.[5][16] By tracking these shifts, the binding interface can be mapped onto the protein structure.[17]

  • MS Approach (Native MS): Native MS is a technique where protein-ligand complexes are analyzed under non-denaturing conditions, preserving non-covalent interactions.[18][19][20] This allows for the direct detection of the complex and determination of binding stoichiometry.[18][21]

Cross-Validation Point: The residues identified by NMR CSP as being part of the binding interface should be consistent with the formation of a stable complex observed by Native MS. Furthermore, HDX-MS can be used in a comparative mode (with and without ligand) to show that the binding site identified by NMR becomes "protected" from deuterium exchange upon ligand binding.

Data Presentation and Protocols

Objective comparison requires clear data presentation and reproducible methodologies.

Comparative Overview of NMR and MS
FeatureNMR SpectroscopyMass Spectrometry
Primary Information 3D structure, dynamics, binding interfacesMolecular weight, sequence, PTMs, stoichiometry
Resolution AtomicResidue (HDX-MS), Peptide (MS/MS)
Sample State Solution (near-native)Gas phase (ions)
Sample Conc. High (µM to mM)Low (nM to µM)
¹³C Labeling Purpose Resolve spectral overlap, enable assignmentQuantification (e.g., SILAC), metabolic tracing
Throughput Low (hours to days per sample)High (minutes per sample)
Molecular Weight Limit Practically < 50-70 kDa (solution)Virtually unlimited
Experimental Protocol: Verifying ¹³C Labeling Efficiency

This protocol outlines a self-validating system for confirming the successful incorporation of ¹³C into a recombinantly expressed protein.

Objective: To quantitatively determine the percentage of ¹³C incorporation using ESI-MS.

Methodology:

  • Sample Preparation (Self-Validation):

    • 1.1. Express the target protein in minimal media supplemented with ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source (for ¹³C/¹⁵N double labeling).[3]

    • 1.2. Purify the protein to >95% homogeneity as assessed by SDS-PAGE. This is critical to prevent signals from contaminating proteins from interfering with the analysis.

    • 1.3. Prepare an unlabeled control sample of the same protein expressed in standard rich media.

    • 1.4. Buffer exchange both labeled and unlabeled samples into a volatile buffer suitable for MS (e.g., 200 mM Ammonium Acetate, pH 7.0).

  • Mass Spectrometry Analysis:

    • 2.1. Calibrate the ESI-TOF or Orbitrap mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • 2.2. Analyze the unlabeled protein sample to obtain its experimental molecular weight (MW_unlabeled).

    • 2.3. Analyze the ¹³C labeled protein sample to obtain its experimental molecular weight (MW_labeled).

  • Data Analysis and Validation:

    • 3.1. Calculate Theoretical Masses:

      • Calculate the theoretical average molecular weight of the unlabeled protein (MW_unlabeled_theo) based on its amino acid sequence.

      • Calculate the theoretical average molecular weight for 100% ¹³C incorporation (MW_labeled_theo). This is done by counting the total number of carbon atoms (N_carbons) in the protein sequence and using the formula: MW_labeled_theo = MW_unlabeled_theo + N_carbons * (mass(¹³C) - mass(¹²C)).

    • 3.2. Validate Unlabeled Control: Compare the experimental MW_unlabeled with the MW_unlabeled_theo. They should agree within the mass accuracy of the instrument (typically <10 ppm). This validates the protein's identity.

    • 3.3. Calculate Incorporation Efficiency:

      • Mass Shift (experimental) = MW_labeled - MW_unlabeled

      • Mass Shift (theoretical) = MW_labeled_theo - MW_unlabeled_theo

      • % Incorporation = (Mass Shift (experimental) / Mass Shift (theoretical)) * 100

Trustworthiness: A calculated incorporation of >98% is considered excellent for most NMR applications. This quantitative check ensures that the foundational material for subsequent, time-consuming NMR experiments is of the highest quality.

ProtocolWorkflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_analysis Data Analysis & Validation P1 Express ¹³C Labeled and Unlabeled Protein P2 Purify to >95% P1->P2 P3 Buffer Exchange to Volatile Buffer P2->P3 MS2 Acquire Intact Mass of Unlabeled Protein P3->MS2 MS3 Acquire Intact Mass of ¹³C Labeled Protein P3->MS3 MS1 Calibrate Mass Spectrometer MS1->MS2 MS2->MS3 A2 Validate Unlabeled Control: MW_exp vs MW_theo MS2->A2 A3 Calculate % Incorporation MS3->A3 A1 Calculate Theoretical Masses (Unlabeled & Labeled) A1->A2 A2->A3 If Valid A4 Result >98%? A3->A4 A5 Proceed to NMR A4->A5 Yes

Figure 2: Step-by-step protocol for verifying isotope labeling efficiency.

Conclusion

The integration of NMR and Mass Spectrometry is not merely about using two techniques; it is about creating a symbiotic relationship where each method addresses the inherent limitations of the other. For the study of ¹³C labeled proteins, this cross-validation is essential. MS provides the definitive quality control for the isotopically labeled sample, confirming identity, purity, and labeling efficiency before committing to lengthy NMR experiments. In turn, NMR provides the high-resolution structural and dynamic information that MS alone cannot capture. By thoughtfully combining these pillars of biophysical analysis, researchers can build more accurate, reliable, and comprehensive models of protein structure and function, accelerating scientific discovery and the development of new therapeutics.

References

  • Hajduk, P. J., et al. (2005). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society. [Link]

  • Kerstjens, M., et al. (2020). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. ResearchGate. [Link]

  • Marshall, D. D., et al. (2018). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites. [Link]

  • An, Y., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]

  • Walsh Medical Media. (n.d.). Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. Biochemistry & Analytical Biochemistry. [Link]

  • Marshall, D. D., & Lei, S. (2018). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. ACS Publications. [Link]

  • Gong, J., et al. (2023). Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. Analytical Chemistry. [Link]

  • RCSBProteinDataBank. (2021). Methods for Determining Atomic Structures: NMR Spectroscopy (from PDB-101). YouTube. [Link]

  • Takeishi, Y., et al. (2020). Mass spectrometric analysis of protein–ligand interactions. Journal of Pharmaceutical Analysis. [Link]

  • Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of The American Society for Mass Spectrometry. [Link]

  • Jensen, M. K. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Waters Corporation. (n.d.). Native Mass Spectrometry of Membrane Protein-Ligand Complexes Using the SELECT SERIES™ Cyclic™ IMS. Waters Corporation. [Link]

  • Fenselau, C., & Yao, X. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. The Analyst. [Link]

  • Fenyö, D. (2012). Mass Spectrometric Protein Identification Using the Global Proteome Machine. Methods in Molecular Biology. [Link]

  • Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. BCM. [Link]

  • Asbury, T., et al. (2014). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. [Link]

  • Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. Journal of the American Chemical Society. [Link]

  • Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [Link]

  • Huang, L., et al. (2019). Protein Dynamics Revealed by Hydrogen/Deuterium Exchange Mass Spectrometry: Correlation between Experiments and Simulation. Rapid Communications in Mass Spectrometry. [Link]

  • Adav, S. S. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry. [Link]

  • The Bumbling Biochemist. (2024). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. YouTube. [Link]

  • Gabelica, V., et al. (2023). Native mass spectrometry-directed drug discovery: Recent advances in investigating protein function and modulation. Current Opinion in Chemical Biology. [Link]

  • Allen, J. R., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE. [Link]

  • D'Souza, S., et al. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Methods. [Link]

  • Takebe, Y., et al. (2024). Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein. Protein Science. [Link]

  • MtoZ Biolabs. (n.d.). Protein Sequencing and Identification Using Tandem Mass Spectrometry. MtoZ Biolabs. [Link]

  • Drug Target Review. (2017). Using native mass spectrometry to inform drug discovery. Drug Target Review. [Link]

  • Balasco, N., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Journal of Chemical Information and Modeling. [Link]

  • Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]

  • University of Leicester. (2012). 15N,13C - Protein NMR. University of Leicester. [Link]

  • The Bumbling Biochemist. (2021). HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. Analytical Chemistry. [Link]

  • Chalk, R. (2020). 2 Protein Analysis using Tandem Mass Spectrometry. YouTube. [Link]

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Comparative

The Isotope Advantage: Evaluating 13C-Labeled vs. Native Peptides in Structural Biology and Therapeutics

Executive Summary For researchers and drug developers, the choice between native ( C) and stable isotope-labeled ( C) peptides is rarely about "better" bioactivity, but rather about analytical visibility . This guide obj...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug developers, the choice between native (


C) and stable isotope-labeled (

C) peptides is rarely about "better" bioactivity, but rather about analytical visibility . This guide objectively evaluates the structural and functional impact of

C-labeling.

The Verdict: Uniform


C-labeling is structurally non-perturbative . Unlike deuterium (

H) labeling, which can induce significant Kinetic Isotope Effects (KIE) and alter hydrogen bond networks,

C substitution maintains the native electronic environment of the peptide bond. It renders the peptide "visible" to advanced NMR and Mass Spectrometry workflows without altering its binding affinity (

) or secondary structure.

Part 1: The Physics of Substitution

To understand why


C is the gold standard for structural biology, we must compare the fundamental physics of the isotopes involved.
Electronic vs. Nuclear Perturbation

The chemical behavior of a peptide is dictated by its electron cloud.

  • 
    C (Native):  6 protons, 6 neutrons. Spin 
    
    
    
    (NMR silent).
  • 
    C (Label):  6 protons, 7 neutrons. Spin 
    
    
    
    (NMR active).

Because the nuclear charge (proton count) remains identical, the electron wavefunction is virtually unchanged. This is the Born-Oppenheimer approximation in action: the heavy nucleus does not alter the potential energy surface on which the electrons (and thus chemical bonds) operate.

The Mass Effect (Vibrational Shift)

While the structure is identical, the vibrational frequency changes due to the increased mass. This is a critical diagnostic feature, not a defect.

  • Hooke’s Law Application: The frequency of the amide bond vibration (

    
    ) is inversely proportional to the reduced mass (
    
    
    
    ).
    
    
    Replacing
    
    
    C with
    
    
    C increases
    
    
    , causing a predictable Red Shift (lower frequency) in Infrared (IR) spectra, typically by
    
    
    for the Amide I band.

Part 2: Structural & Functional Comparison

The following table summarizes the comparative performance of Native,


C-Labeled, and Deuterated peptides.
Table 1: Comparative Impact Analysis
FeatureNative Peptide (

C)

C-Labeled Peptide
Deuterated Peptide (

H)
Electronic Structure BaselineIdentical (Non-perturbative)Altered (Ubbelohde Effect)
Secondary Structure (CD) BaselineSuperimposable Potential minor deviations
NMR Visibility Low (

H only)
High (Heteronuclear 2D/3D)Silent (or used for subtraction)
IR Spectroscopy Amide I ~1650 cm⁻¹Shifted ~1610 cm⁻¹Shifted & Decoupled
Kinetic Isotope Effect (KIE) 1.0 (Reference)~1.01 - 1.05 (Negligible)~2.0 - 7.0 (Significant)
Metabolic Stability Standard Half-lifeIdentical Extended (Metabolic Switching)
Primary Application Therapeutics / ScreeningStructure / Quantitation PK Improvement / Stabilization

Part 3: Validation Workflow (Visualized)

To ensure a


C-labeled peptide is a valid surrogate for the native drug candidate, a specific validation workflow is required.

ValidationWorkflow cluster_Structure Structural Equivalence cluster_Function Functional Equivalence Synthesis SPPS Synthesis (Uniform 13C) QC_MS QC: High-Res MS (Confirm Mass Shift +6n) Synthesis->QC_MS >98% Enrichment CD_Spec CD Spectroscopy (Global Fold Check) QC_MS->CD_Spec Pass NMR_HSQC 2D 1H-13C HSQC (Atomic Fingerprint) CD_Spec->NMR_HSQC Overlay Match Binding Binding Assay (SPR/BLI) (Compare Kd) NMR_HSQC->Binding Conformational Integrity Release Validated Internal Standard Binding->Release Kd within 5%

Figure 1: The "Self-Validating" workflow ensures that the labeled peptide mimics the native peptide in fold (CD/NMR) and function (Binding) before deployment.

Part 4: Experimental Protocols

Protocol A: Structural Validation via Circular Dichroism (CD)

Purpose: Rapidly confirm that


C labeling has not induced misfolding or aggregation.
  • Preparation: Dissolve both Native and

    
    C-labeled peptides in the same buffer (e.g., 10 mM Phosphate, pH 7.4) to a concentration of 20-50 µM.
    
    • Critical: Concentration accuracy is paramount. Use Amino Acid Analysis (AAA) or UV absorbance (if Trp/Tyr present) to normalize concentrations exactly.

  • Acquisition: Scan from 260 nm to 190 nm at 20°C.

  • Analysis: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (
    
    
    
    ).
  • Success Criteria: The spectra must be superimposable. Any deviation >5% suggests concentration error or aggregation, not isotope effects.

Protocol B: The "Gold Standard" NMR Fingerprint (HSQC)

Purpose: Atomic-resolution confirmation that every residue is in the native environment.

  • Sample: 0.5 - 1.0 mM peptide in 90% H2O / 10% D2O.

  • Experiment: Run a

    
     HSQC (if N-labeled) or 
    
    
    
    HSQC.
  • Logic:

    • In a

      
       HSQC, you are correlating the proton to its attached carbon.
      
    • Because the

      
      C is the label, you will see all C-H pairs.
      
    • Compare the proton chemical shifts (

      
      ) to the native peptide (if native assignment exists).
      
  • Success Criteria: Proton chemical shifts should not change by more than 0.01 - 0.02 ppm between the labeled and unlabeled forms (accounting for minor solvent isotope effects if D2O varies).

Part 5: The Mechanism of Utility (Why do it?)

Why invest in expensive


C labeling if the structure is the same? The value lies in Signal Pathway Elucidation .

NMR_Utility Native Native Peptide (12C) NMR_1D 1D Proton NMR (Severe Spectral Overlap) Native->NMR_1D Limited Info Labeled 13C-Labeled Peptide NMR_Multi Multidimensional NMR (Signal Dispersion) Labeled->NMR_Multi Enables Heteronuclear Coupling Structure 3D Structure Calculation (NOESY/TOCSY) NMR_Multi->Structure Distance Constraints Dynamics Relaxation Studies (T1, T2, NOE) NMR_Multi->Dynamics Motion/Entropy

Figure 2: 13C labeling resolves the "Spectral Overlap" problem, allowing researchers to move from 1D confusion to 3D structural certainty.

Key Mechanistic Insight: Relaxation Dynamics

By measuring the relaxation rates (


, 

) of the

C nuclei, researchers can map the entropy of the peptide chain.
  • Rigid regions (binding sites) decay slowly.

  • Flexible loops decay rapidly.

  • Note: This data is impossible to obtain with

    
    C (NMR silent) and difficult with 
    
    
    
    H alone due to dipole-dipole crowding.

References

  • Kinetic Isotope Effects in Metabolic Flux: Title: Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination.[1] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Vibrational Spectroscopy Shifts: Title: 13C Isotope Labeling of Hydrophobic Peptides. Origin of the Anomalous Intensity Distribution in the Infrared Amide I Spectral Region. Source: Journal of the American Chemical Society (JACS). URL:[Link]

  • NMR Relaxation & Dynamics: Title: Specific 12C/13C Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Source: Journal of the American Chemical Society.[2] URL:[Link]

  • FDA Bioequivalence Guidelines (Peptides): Title: ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of GLYCINE-N-FMOC (1-13C)

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of GLYCINE-N-FMOC (1-13C). As researchers and drug development professionals, our commitment to safety and environmental stew...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of GLYCINE-N-FMOC (1-13C). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use, including their final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that your laboratory practices are both safe and compliant with regulatory standards.

Compound Profile and Initial Assessment

GLYCINE-N-FMOC (1-13C) is an N-terminally protected form of glycine, a common amino acid. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis. The "(1-13C)" designation indicates that the carbonyl carbon of the glycine backbone is isotopically labeled with Carbon-13.

The Isotope Factor: Understanding 13C

A crucial first step in determining the disposal pathway is to understand the nature of the isotopic label. Carbon-13 (13C) is a stable, non-radioactive isotope of carbon. Unlike radioactive isotopes such as Carbon-14 (14C) or Tritium (3H), 13C does not undergo radioactive decay and emits no radiation.

Causality: This distinction is fundamentally important. The disposal protocol for a stable isotope-labeled compound is governed by its chemical properties, not its isotopic ones. Therefore, GLYCINE-N-FMOC (1-13C) does not require handling or disposal as radioactive waste.[1][] Standard chemical waste procedures for the unenriched parent compound, Fmoc-Glycine, apply.

Chemical Hazard Profile

Based on Safety Data Sheets (SDS), Fmoc-Glycine is generally not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200) or Regulation (EC) No. 1272/2008.[3][4] However, like most laboratory chemicals, it presents potential mild hazards and must be handled with care.

PropertyAssessmentCitation
Physical State White to off-white powder/solid.[5]
Acute Toxicity May be harmful if swallowed or inhaled. May cause respiratory tract irritation.[6]
Skin/Eye Contact May cause skin and eye irritation.[6][6]
Hazard Classification Not typically classified as hazardous waste under RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[7]
Environmental Hazard Not classified as hazardous to the environment, but should not be allowed to enter drains or sewage systems.[3][8][9][10][3][8][9][10]

Expert Insight: While not formally designated as "hazardous waste" by federal regulations, the principle of responsible chemical stewardship dictates that it be disposed of as a chemical waste through your institution's Environmental Health & Safety (EH&S) office. Never dispose of this compound in the regular trash or down the drain.[9][11]

Regulatory Framework: The Foundation of Compliance

Disposal procedures must adhere to a hierarchy of regulations. In the United States, this includes:

  • Federal Regulations: The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[12][13]

  • State Regulations: State environmental agencies often have more stringent requirements.

  • Local and Institutional Policies: Your organization's Chemical Hygiene Plan (CHP), mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), provides the most immediate, actionable procedures.[14][15][16]

Trustworthiness: Your institution's EH&S department is your primary resource. They have established waste streams and procedures that are compliant with all applicable regulations. The protocols described below are based on general best practices and must be cross-referenced with your specific CHP.

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating and disposing of waste containing GLYCINE-N-FMOC (1-13C).

G start Identify Waste Containing GLYCINE-N-FMOC (1-13C) waste_type What is the physical form of the waste? start->waste_type solid_waste_cat Categorize Solid Waste waste_type->solid_waste_cat Solid liquid_waste_cat Categorize Liquid Waste waste_type->liquid_waste_cat Liquid pure_solid Unused/Expired Compound or Gross Spill Cleanup solid_waste_cat->pure_solid Pure/Bulk contaminated_solid Contaminated Labware (Gloves, Wipes, Pipettes) solid_waste_cat->contaminated_solid Labware aqueous_liquid Aqueous Solution (e.g., buffer) liquid_waste_cat->aqueous_liquid Aqueous organic_liquid Organic Solvent Solution (e.g., DMF, DCM) liquid_waste_cat->organic_liquid Organic solid_container Collect in a sealed, compatable container. Label as 'Solid Chemical Waste'. pure_solid->solid_container labware_container Collect in a lined container or sealed bag. Label as 'Contaminated Solid Waste'. contaminated_solid->labware_container aqueous_container Collect in a designated 'Aqueous Chemical Waste' container. aqueous_liquid->aqueous_container organic_container Collect in a designated 'Non-Halogenated' or 'Halogenated' Solvent Waste container. organic_liquid->organic_container

Caption: Waste Segregation and Disposal Decision Tree.

Step-by-Step Disposal Protocols

Always perform these steps in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

Protocol 1: Disposal of Solid Waste

This protocol applies to unused or expired GLYCINE-N-FMOC (1-13C) powder or solid material from a spill cleanup.

  • Preparation: Designate a clearly labeled, sealable waste container (e.g., a wide-mouth plastic jar with a screw cap). The label must, at a minimum, include the words "Solid Chemical Waste" and list the chemical name: "GLYCINE-N-FMOC (1-13C)".[17][18]

  • Transfer: Carefully sweep up the solid material using a chemical spatula or brush.[3] Avoid generating dust.[19] For spills, use absorbent pads to collect the bulk of the material.

  • Containment: Place the collected solid waste and any contaminated cleaning materials (e.g., absorbent pads, wipes) into the designated solid waste container.

  • Sealing: Tightly seal the container.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, pending pickup by your institution's EH&S personnel.[18]

Protocol 2: Disposal of Liquid Waste

This protocol applies to solutions containing dissolved GLYCINE-N-FMOC (1-13C). Waste segregation is critical.

  • Identify Solvent Type: Determine if the solvent is aqueous, non-halogenated organic, or halogenated organic. This is the most critical step for proper segregation.

    • Rationale: Halogenated and non-halogenated solvents are often incinerated under different conditions and at different costs. Mixing them improperly can create hazardous reactions or violate disposal facility permits.

  • Select Waste Container: Obtain the correct liquid waste container from your EH&S department. It will be clearly labeled (e.g., "Aqueous Waste," "Non-Halogenated Solvent Waste"). Ensure the container material is compatible with the solvent.

  • Transfer Waste: Carefully pour the liquid waste into the appropriate container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Log Contents: Update the waste log or label on the container, adding "GLYCINE-N-FMOC (1-13C)" and estimating the quantity added. Accurate labeling is a regulatory requirement.[14][17]

  • Sealing and Storage: Securely cap the container and return it to the satellite accumulation area.

Protocol 3: Disposal of Contaminated Laboratory Ware

This protocol applies to items with trace contamination, such as gloves, pipette tips, weigh boats, and paper towels.

  • Segregation: These items should be considered solid chemical waste.

  • Containment: Place all contaminated disposable items into a designated, lined container or a durable, sealed plastic bag. The container must be clearly labeled "Contaminated Solid Waste for Incineration" or as directed by your CHP.

  • Closure: Once full, securely seal the bag or container.

  • Disposal: Place the sealed container in the appropriate location for pickup by EH&S. Do not dispose of this waste in biohazard or regular municipal trash.

References

  • MSDS IAD014 Boc-Thr(Fmoc-Gly).pdf . AAPPTec, LLC.

  • Safety Data Sheet: Fmoc-Glycine . Carl ROTH.

  • FMOC-L-GLYCINE CAS NO 29022-11-5 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • Safety Data Sheet . AAPPTec, LLC.

  • SAFETY DATA SHEET . Thermo Fisher Scientific.

  • Aldrich 489522 - SAFETY DATA SHEET . Sigma-Aldrich.

  • Fmoc-Gly-OH 99%_sds . Severn Biotech.

  • Safety Data Sheet Part Number: 600708 Fmoc-Gly-OH . CEM Corporation.

  • SAFETY DATA SHEET - Fmoc-Glycine . Fisher Scientific.

  • How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA).

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone.

  • Methods for Removing the Fmoc Group . ResearchGate.

  • How to Dispose the Waste from Isotope Labeling . BOC Sciences.

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . University of California, Irvine.

  • Laboratory Hazardous Waste Management . The University of British Columbia.

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA).

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . American Chemical Society.

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products . National Institutes of Health (NIH).

  • Medical & Healthcare Waste Regulation Changes in 2025 . Stericycle.

  • New green base for Fmoc removal in solid-phase peptide synthesis . Taylor & Francis Online.

  • OSHA Guidelines For Labeling Laboratory Chemicals . Absorbents Online.

  • 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation . ResearchGate.

  • The Federal EPA Hazardous Waste Regulations Are Found Where? . CountyOffice.org.

  • OSHA Compliance For Laboratories . US Bio-Clean.

  • 4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc.

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide . MDPI.

  • Glycine Derivative - Fmoc-Gly-OH . MedchemExpress.com.

Sources

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